Product packaging for Ibuprofen sodium(Cat. No.:CAS No. 31121-93-4)

Ibuprofen sodium

Cat. No.: B1238191
CAS No.: 31121-93-4
M. Wt: 229.27 g/mol
InChI Key: VYBJYTLOZWAVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories in Arylpropionic Acid Derivatives Research

The journey of arylpropionic acid derivatives, a prominent class of NSAIDs, began with the quest for safer and more effective alternatives to existing anti-inflammatory agents. drugbank.comorientjchem.orghumanjournals.com Ibuprofen (B1674241), chemically known as 2-(4-isobutylphenyl)propionic acid, emerged from this research in the 1960s and was patented in 1961. drugbank.comdrugbank.com It was initially developed as a treatment for rheumatoid arthritis. drugbank.com The success of ibuprofen and other arylpropionic acid derivatives like naproxen (B1676952) and ketoprofen (B1673614) spurred further investigations into modifying their chemical structures to enhance their therapeutic profiles. orientjchem.orgresearchgate.net

The development of ibuprofen sodium represents a significant milestone in this trajectory. Researchers sought to improve upon the inherent limitations of ibuprofen, such as its poor water solubility, which can affect its rate of absorption. withpower.compharmtech.com By converting ibuprofen into its sodium salt, a more water-soluble form was created, paving the way for new formulation strategies. withpower.compatsnap.com This advancement was driven by the understanding that modifying the salt form of a drug can significantly influence its physicochemical properties without altering its fundamental pharmacological action. withpower.com The exploration of different salt forms, including this compound, reflects a strategic approach in pharmaceutical development to optimize drug delivery and efficacy.

Academic Significance and Research Scope of this compound

The academic significance of this compound lies primarily in its role as a model compound for studying the impact of salt formation on the physicochemical and biopharmaceutical properties of drugs. pharmtech.comacs.org Research has extensively focused on comparing the properties of this compound with ibuprofen acid, particularly in terms of solubility, dissolution rate, and subsequent absorption. withpower.comnih.govgoogle.com

Key areas of research on this compound include:

Enhanced Solubility and Dissolution: A central theme in this compound research is its significantly higher aqueous solubility compared to ibuprofen. withpower.compharmtech.com This property is a direct consequence of its ionic nature. Studies have demonstrated that this increased solubility leads to a faster dissolution rate, which is a critical factor for rapid drug absorption and onset of action. withpower.comresearchgate.net

Formulation Development: The improved solubility of this compound has made it an attractive candidate for various formulations. researchgate.netmdpi.comtandfonline.com Research has explored its use in solid oral dosage forms, liquid formulations, and topical preparations. google.comresearchgate.netmdpi.com For instance, the development of fast-acting oral analgesic formulations has been a major focus, leveraging the rapid absorption characteristics of the sodium salt. nih.govresearchgate.net

Crystallography and Polymorphism: The crystalline structure of this compound, particularly its dihydrate form, has been a subject of investigation. nih.govcrystallography.net Understanding the crystal structure is crucial as it can influence the stability, solubility, and manufacturing properties of the drug substance. acs.orgnih.gov Studies have examined the crystal structures of both racemic and enantiomeric forms of this compound dihydrate. nih.gov

Bioavailability and Pharmacokinetics: Numerous pharmacokinetic studies have been conducted to compare the absorption profile of this compound with that of standard ibuprofen. nih.govgoogle.comresearchgate.net These studies have consistently shown that this compound is absorbed more rapidly, leading to a shorter time to reach maximum plasma concentration (Tmax). nih.govgoogle.com

Fundamental Chemical Context and Classification

This compound is the sodium salt of ibuprofen. nih.gov Chemically, it is classified as an arylpropionic acid derivative. orientjchem.orghumanjournals.com The molecule consists of a propanoic acid moiety attached to an isobutylphenyl group. The acidic proton of the carboxylic acid group in ibuprofen is replaced by a sodium ion (Na+) to form the salt. nih.gov

The IUPAC name for this compound is sodium;2-[4-(2-methylpropyl)phenyl]propanoate. nih.gov It is often found in a dihydrate form, meaning that two water molecules are associated with each formula unit of the salt in its crystalline structure. drugbank.comnih.gov

The conversion of ibuprofen to its sodium salt fundamentally alters its physical properties, most notably its solubility, while the core pharmacophore responsible for its anti-inflammatory activity remains unchanged. withpower.compatsnap.com This allows for the pharmacological effects of ibuprofen to be delivered with potentially different pharmacokinetic profiles. nih.gov

Compound Names Mentioned

Compound Name
Ibuprofen
This compound
Naproxen
Ketoprofen

Data Tables

Table 1: Chemical Identification of Ibuprofen and this compound

PropertyIbuprofenThis compound
IUPAC Name (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acidsodium;2-[4-(2-methylpropyl)phenyl]propanoate
Molecular Formula C13H18O2C13H17NaO2
Molecular Weight 206.28 g/mol 228.26 g/mol
CAS Number 15687-27-131121-93-4

Data sourced from PubChem and other chemical databases. nih.govsigmaaldrich.com

Table 2: Comparison of Physicochemical Properties

PropertyIbuprofenThis compound
Water Solubility Poorly soluble (< 1 mg/mL at 25 °C) pharmtech.comMore soluble in water than standard Ibuprofen withpower.com
Physical Form Crystalline solidOften a dihydrate crystalline solid drugbank.comnih.gov
Melting Point ~75-77 °CDecomposes, with an initial endotherm around 100 °C (dehydration) followed by fusion near 170 °C unirioja.es

This table summarizes key differences in the physicochemical properties of ibuprofen and its sodium salt based on published research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18NaO2 B1238191 Ibuprofen sodium CAS No. 31121-93-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

31121-93-4

Molecular Formula

C13H18NaO2

Molecular Weight

229.27 g/mol

IUPAC Name

sodium;2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);

InChI Key

VYBJYTLOZWAVMJ-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.[Na]

Other CAS No.

31121-93-4

Pictograms

Corrosive; Irritant; Health Hazard

Related CAS

15687-27-1 (Parent)

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Ibuprofen Sodium

Elucidation of Classical Synthetic Pathways for Ibuprofen (B1674241) Sodium

The synthesis of ibuprofen sodium is predicated on the initial production of ibuprofen. The final step involves a standard acid-base reaction where ibuprofen is treated with a sodium base, such as sodium hydroxide (B78521) or sodium-2-ethyl hexanoate, to yield the sodium salt. wipo.intgoogle.comsci-hub.box The classical routes to ibuprofen itself are best exemplified by two major industrial processes developed in the latter half of the 20th century.

Industrial-Scale Synthesis Mechanisms

Two landmark industrial methods have dominated the production of ibuprofen: the Boots process and the BHC Company process. Both begin with the same starting material, isobutylbenzene (B155976), but employ different strategies to construct the propionic acid side chain. sciencesnail.com

The Boots process , developed by the Boots Pure Drug Company in the 1960s, was the original manufacturing route. scheikundeinbedrijf.nlrsc.org It is a six-step synthesis characterized by the use of stoichiometric reagents. ugal.ro The process begins with the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride and an aluminum trichloride (B1173362) catalyst to form 4'-isobutylacetophenone. sciencesnail.com Subsequent steps involve a Darzens reaction to form an epoxide, followed by hydrolysis, decarboxylation, reaction with hydroxylamine (B1172632) to form an oxime, and finally, hydrolysis of the corresponding nitrile to yield ibuprofen. sciencesnail.com This multi-step pathway has a low atom economy, calculated to be around 40%, meaning a significant portion of the reactant atoms end up in waste byproducts rather than the final product. sciencesnail.comscheikundeinbedrijf.nlresearchgate.net

In contrast, the BHC Company process (developed by Boots, Hoechst, and Celanese) represents a significant advancement. scheikundeinbedrijf.nl This streamlined, three-step synthesis offers superior efficiency and a much-improved environmental profile. sciencesnail.comscheikundeinbedrijf.nl The key innovation of the BHC process is the use of catalytic reagents. ijsrch.com The synthesis proceeds through:

Acylation: Isobutylbenzene reacts with acetic anhydride (B1165640) in the presence of hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent to produce 4'-isobutylacetophenone. ugal.roresearchgate.net

Hydrogenation: The resulting ketone is catalytically hydrogenated, often using a Raney nickel catalyst, to form an alcohol intermediate. ijsrch.comnih.gov

Carbonylation: The alcohol is then subjected to a palladium-catalyzed carbonylation with carbon monoxide to directly form ibuprofen. sciencesnail.com

This process achieves a much higher atom economy of approximately 77-80% and the primary byproduct, acetic acid, can be recovered. sciencesnail.comugal.ro The HF catalyst is also recovered and reused with high efficiency. ccchwc.edu.hkbasf.com

Table 1: Comparison of Industrial Ibuprofen Synthesis Routes
FeatureBoots ProcessBHC Process
Number of Steps6 scheikundeinbedrijf.nl3 scheikundeinbedrijf.nl
Starting MaterialIsobutylbenzene sciencesnail.comIsobutylbenzene sciencesnail.com
Key Reagents/CatalystsAluminum trichloride (stoichiometric) ugal.ronih.govHydrogen fluoride, Raney nickel, Palladium (catalytic) sciencesnail.comijsrch.com
Atom Economy~40% sciencesnail.comresearchgate.net~77-80% sciencesnail.comugal.ro
Major ByproductsAluminum trichloride hydrate (B1144303), various organic and inorganic salts ugal.roresearchgate.netAcetic acid (recoverable) ugal.ro

Laboratory-Scale Synthesis Techniques and Refinements

In an academic or laboratory setting, ibuprofen can be synthesized through various multi-step procedures that illustrate fundamental organic reactions. A representative method reported for introductory organic laboratory courses involves a four-step sequence starting from p-isobutylacetophenone. wvu.edu

The synthesis proceeds as follows:

Reduction: The ketone group of p-isobutylacetophenone is reduced to a secondary alcohol using sodium borohydride (B1222165) in methanol. wvu.edu

Chlorination: The resulting alcohol is converted to the corresponding alkyl chloride by reaction with concentrated hydrochloric acid. wvu.edu

Grignard Reagent Formation: The alkyl chloride is reacted with magnesium turnings in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form a Grignard reagent. wvu.edu

Carboxylation: The Grignard reagent is then carboxylated by bubbling carbon dioxide gas through the reaction mixture, followed by an acidic workup to yield ibuprofen. wvu.edu

This sequence provides a practical, albeit modest-yielding, route to the target molecule and incorporates common laboratory techniques such as reduction, nucleophilic substitution, organometallic reagent formation, and carboxylation. wvu.edu

Exploration of Novel and Sustainable Synthetic Approaches

Research continues to refine ibuprofen synthesis, focusing on enantioselective production of the more biologically active (S)-enantiomer and adherence to the principles of green chemistry.

Asymmetric Synthesis Routes and Enantioselective Catalysis

Ibuprofen is a chiral molecule, but typically only the (S)-enantiomer possesses significant anti-inflammatory activity. chiralpedia.commdpi.com This has driven the development of asymmetric syntheses to produce enantiomerically enriched ibuprofen, avoiding the inefficiencies of resolving a racemic mixture. Key strategies include:

Asymmetric Hydrogenation: This approach involves the hydrogenation of an unsaturated precursor using a chiral catalyst. For instance, α-aryl acrylic acids can be hydrogenated using rhodium or ruthenium complexes containing chiral phosphine (B1218219) ligands to produce (S)-ibuprofen with high enantiomeric purity (over 97% ee). nih.gov Cobalt-catalyzed asymmetric hydrogenation has also been explored as a promising alternative. nih.gov

Palladium-Catalyzed Asymmetric Allylic Substitution: A general strategy for synthesizing α-aryl propanoic acids involves the palladium-catalyzed asymmetric allylic substitution as the key step. researchgate.net This method has been successfully employed to produce (S)-ibuprofen with a high enantiomeric excess. researchgate.net

Enantioselective Hydrocyanation: A nickel-catalyzed hydrocyanation of vinylarenes using a chiral phosphine-phosphite ligand has been developed. thieme-connect.com This method was applied to synthesize a nitrile precursor to (S)-ibuprofen with high enantioselectivity (96:4 er). thieme-connect.com

Enzymatic Resolution: Biocatalytic methods, such as the enantioselective esterification of racemic ibuprofen using enzymes like thermophilic esterases, have been investigated. mdpi.commdpi.com These processes can selectively convert one enantiomer, allowing for the separation of the other. Techniques like microwave irradiation and ultrasound have been used to enhance the activity and selectivity of these enzymatic reactions. mdpi.commdpi.com

Table 2: Examples of Catalytic Systems in Asymmetric Ibuprofen Synthesis
Asymmetric MethodCatalyst SystemKey FeatureReference
Asymmetric HydrogenationRhodium or Ruthenium complexes with chiral phosphine ligandsAchieves high enantiomeric excess (>97% ee) for (S)-ibuprofen. nih.gov
Asymmetric Allylic SubstitutionPalladium with chiral oxazoline (B21484) ligandsKey step in an enantioselective route to α-aryl propanoic acids. researchgate.net
Enantioselective HydrocyanationNickel with chiral phosphine-phosphite ligandsProduces a chiral nitrile intermediate with high enantioselectivity. thieme-connect.com
Enzymatic EsterificationThermophilic esterase (e.g., APE 1547)Kinetic resolution of racemic ibuprofen. mdpi.commdpi.com

Green Chemistry Principles in this compound Synthesis

The shift from the Boots process to the BHC process for ibuprofen production is a classic case study in the application of green chemistry principles. ccchwc.edu.hkscribd.com The BHC synthesis is considered "greener" for several reasons:

Prevention of Waste: The BHC process generates significantly less waste than the Boots process. The six-step Boots synthesis produces large amounts of unwanted byproducts, including inorganic salts from the use of aluminum trichloride. scheikundeinbedrijf.nlccchwc.edu.hk The three-step BHC route minimizes waste streams. ugal.roccchwc.edu.hk

Atom Economy: As previously noted, the BHC process has a much higher atom economy (~77%) compared to the Boots process (~40%). slideserve.com This signifies that a much larger proportion of the atoms from the reactants are incorporated into the final product. ccchwc.edu.hk

Use of Catalysis: The BHC process relies on catalytic reagents (HF, Raney nickel, palladium) rather than the stoichiometric reagents (like AlCl₃) used in the Boots process. scheikundeinbedrijf.nlccchwc.edu.hk Catalysts are used in small amounts and can be regenerated and recycled, whereas stoichiometric reagents are consumed in the reaction and contribute to waste. ugal.roijsrch.com

Reduction of Synthetic Steps: A three-step synthesis is inherently more efficient and consumes less energy and fewer raw materials than a six-step synthesis. ijsrch.comccchwc.edu.hk

Safer Solvents and Reagents: The BHC process utilizes recyclable hydrogen fluoride as both a catalyst and solvent, eliminating the need for other solvents in the reaction steps and simplifying product recovery. basf.com This contrasts with the multiple reagents and potential waste streams of the original route. ugal.ro

The environmental and economic benefits of the BHC process, including the prevention of millions of pounds of waste annually, led to its recognition with a Presidential Green Chemistry Award. scheikundeinbedrijf.nlbasf.com

Strategic Chemical Derivatization for Specialized Research

The carboxylic acid group of ibuprofen is a key functional handle for chemical modification, enabling the synthesis of a wide array of derivatives for specialized research. eurekaselect.com These modifications are often aimed at exploring new therapeutic applications, altering pharmacokinetic profiles, or reducing known side effects associated with the parent drug. eurekaselect.comrsc.orgnih.gov

Common derivatization strategies include:

Ester and Amide Formation: Ibuprofen can be readily converted into esters and amides. Esterification can be achieved by reacting ibuprofen with various alcohols under acidic conditions or using microwave irradiation to accelerate the process. rsc.orgmdpi.com Amide derivatives are synthesized via the Schotten-Baumann reaction, which typically involves converting ibuprofen to its acid chloride with a reagent like thionyl chloride, followed by reaction with various amines. eurekaselect.comamazon.com

Hydrazide and Hydrazone Synthesis: The ester of ibuprofen can be reacted with hydrazine (B178648) hydrate to form ibuprofen hydrazide. rsc.org This hydrazide can then serve as a precursor for synthesizing Schiff bases (hydrazones) by condensation with various aldehydes and ketones. rsc.orgnih.govmdpi.com

Synthesis of Heterocyclic Derivatives: The carboxylic acid moiety has been modified and used to construct various heterocyclic rings, such as 1,3,4-thiadiazoles, triazoles, and oxadiazoles. eurekaselect.comscirp.org These modifications significantly alter the molecule's structure and electronic properties, leading to investigations into novel biological activities, including antimicrobial and anticancer effects. eurekaselect.comscirp.org

Formation of Metal Complexes: Ibuprofen and its derivatives, particularly those containing Schiff base ligands, can form coordination complexes with various metal ions like copper(II), nickel(II), and cobalt(II). nih.govmdpi.com These metal complexes are studied for their potential to enhance or introduce new biological activities compared to the parent ligand. nih.gov

These derivatization strategies have produced compounds with a range of researched properties, demonstrating the versatility of the ibuprofen scaffold in medicinal chemistry research. eurekaselect.comrsc.org

Prodrug Design and Chemical Modification Strategies

The design of prodrugs is a key strategy to overcome limitations of a parent drug, such as poor solubility or to enable targeted delivery. For ibuprofen, the carboxylic acid group is a prime site for chemical modification.

Ester and Amide Prodrugs: A common approach involves the esterification or amidation of ibuprofen's carboxyl group.

Alkyl Esters: Simple alkyl esters of ibuprofen have been synthesized through acid-catalyzed esterification with various alcohols like methanol, ethanol (B145695), and propanol (B110389) to create prodrugs with altered physicochemical properties, for instance, to enhance transdermal delivery. najah.edu

Polyol Esters: To enhance hydrophilicity, ibuprofen has been enzymatically esterified with polyalcohols such as erythritol (B158007) and glycerol (B35011). mdpi.com These reactions often utilize lipases as biocatalysts, presenting a green chemistry approach to prodrug synthesis. mdpi.com

Amino Acid Conjugates: Ibuprofen has been conjugated with amino acids to form both ester and amide linkages. Salts formed by pairing the ibuprofen anion with amino acid isopropyl esters have shown to significantly increase skin permeation compared to the parent drug. mdpi.commdpi.com Furthermore, dipeptide conjugates of ibuprofen have been synthesized with the goal of improving transport across the blood-brain barrier for potential applications in managing neurodegenerative diseases like Alzheimer's. scialert.netdocsdrive.com The synthesis of these amide prodrugs often involves coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). scialert.net

Glucoside Prodrugs: To improve water solubility and potentially reduce gastrointestinal side effects, glycosyl derivatives of ibuprofen have been developed.

A β-D-glucopyranoside derivative of ibuprofen was synthesized by reacting the sodium salt of ibuprofen with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, followed by deacetylation. researchgate.net This approach masks the free carboxylic acid, which is associated with direct gastric irritation.

Studies have also explored linking ibuprofen to various positions (C-2, C-3, C-4, and C-6) of D-glucose via ester bonds to create prodrugs aimed at brain drug delivery. nih.gov These derivatives were found to be moderately stable and could be cleaved by esterases to release the active drug. nih.gov

The following table summarizes various prodrug strategies for ibuprofen.

Table 1: Ibuprofen Prodrug Synthesis and Findings
Prodrug Type Synthetic Strategy Key Research Findings Citations
Alkyl Glucopyranoside Esters Esterification with α-methyl, ethyl, and propyl glucopyranoside. Acted as true prodrugs, hydrolyzing to ibuprofen and the respective alkyl glucopyranoside. Showed reduced gastric ulceration compared to ibuprofen. nih.gov
β-D-Glucopyranoside Ester Condensation of this compound salt with tetraacetyl glucopyranosyl bromide, followed by deacetylation. Showed improved anti-inflammatory activity and significantly reduced gastrointestinal ulcers. Increased water solubility. researchgate.net
Amino Acid Dipeptide Amide Solution phase peptide synthesis using coupling agents like DCC to link ibuprofen with glycine (B1666218) and valine. Designed to enhance transport across the blood-brain barrier for potential use in Alzheimer's disease. scialert.netdocsdrive.com
Amino Acid Ester Salts Formation of ion pairs between the ibuprofen anion and cations of amino acid propyl or isopropyl esters. Increased skin permeability by 2.3 to 6.4 times compared to unmodified ibuprofen. Enhanced water solubility. mdpi.comrsc.org
Polyol Esters Lipase-catalyzed esterification with erythritol and glycerol. A green chemistry approach to synthesize more hydrophilic derivatives of ibuprofen. mdpi.com
Alkyl Esters Acid-catalyzed esterification with various simple alcohols (methanol, butanol, etc.). Designed to create prodrugs with suitable physicochemical properties for enhanced transdermal delivery. najah.edu

Synthesis of Isotopic and Fluorescently Labeled Analogues for Mechanistic Studies

To investigate the metabolic pathways, mechanisms of action, and interactions of ibuprofen within biological systems, researchers have synthesized analogues containing isotopic or fluorescent labels.

Isotopically Labeled Analogues: The substitution of atoms with their heavier isotopes allows for the tracking of the molecule during metabolic processes without altering its chemical properties significantly.

Deuterium (B1214612) (²H or D) Labeling: Deuterium-labeled ibuprofen has been instrumental in mechanistic studies. For example, deuterium labeling at the benzylic C–H position has been achieved to study its metabolic stability. acs.org Incorporating deuterium can potentially decrease the rate of metabolism, a phenomenon known as the kinetic isotope effect, which is useful for studying metabolic pathways. dntb.gov.uaoaepublish.comprinceton.edu Electrochemical methods using heavy water (D₂O) as the deuterium source are being explored as a cost-effective and efficient way to produce deuterated pharmaceuticals. oaepublish.comresearchgate.net

Other Isotopes (¹⁴C, ³H): Carbon-14 and tritium (B154650) (³H) are also used for their ease of detection in tracer studies during drug development. researchgate.net

Fluorescently and Spin-Labeled Analogues: Attaching a reporter group, such as a fluorophore or a spin label, allows for the visualization and study of the drug's interaction with its biological targets.

Fluorescent Analogues: Ibuprofen has been conjugated with fluorescent molecules. For instance, linking ibuprofen to a fluorophore can be used to create probes for imaging. While not directly for this compound, a study on ibuprofen triazole thiol derivatives mentions the use of EDANS/DABCYL FRET pairs in related assays, highlighting the application of fluorescence in this research area. google.com

Spin-Labeled Analogues: A spin-labeled ibuprofen (ibuprofen-SL) was synthesized by attaching a TEMPOL spin label to the benzene (B151609) ring. mdpi.comnih.govresearchgate.net This was achieved through a multi-step synthesis involving nitration, esterification, reduction, Sandmeyer reaction, and Sonogashira cross-coupling. mdpi.com The resulting analogue allows for the use of Electron Paramagnetic Resonance (EPR) spectroscopy to study its interaction with and immersion depth into lipid membranes, providing insights into how ibuprofen interacts with cell membranes. mdpi.comresearchgate.net

Alkyne Analogues: An alkyne-analog of ibuprofen ("IbuAlk") was synthesized to investigate its potential for covalent modification of proteins. nih.gov The alkyne group was introduced at the end of the isobutyl chain and allows for subsequent "click chemistry" reactions (copper(I)-catalyzed azide-alkyne cycloaddition or CuAAC) with reporter tags for visualization. nih.govnih.gov

The table below details various labeled analogues of ibuprofen used in research.

Table 2: Labeled Ibuprofen Analogues for Mechanistic Studies
Labeled Analogue Label Type Synthetic Approach Application in Mechanistic Studies Citations
Ibuprofen-d4 Isotopic (Deuterium) Deuterium is incorporated to replace hydrogen atoms. Used as a stable isotope-labeled internal standard for quantification and to study the effects of deuteration on pharmacokinetics and metabolism. medchemexpress.com
Benzylic Deuterated Ibuprofen Isotopic (Deuterium) Hydrogen Isotope Exchange (HIE) reactions. Investigating the influence of deuterium incorporation at a primary metabolism site on the drug's metabolic stability. acs.org
Ibuprofen-SL Spin Label (TEMPOL) Multi-step synthesis including nitration, esterification, reduction, Sandmeyer reaction, and Sonogashira cross-coupling. Studying the interaction with and immersion into biological membranes using Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.comnih.govresearchgate.net
IbuAlk Alkyne Tag Total synthesis involving a Heck arylation to place an alkyne group on the isobutyl chain. Used as a probe for bioorthogonal "click chemistry" to investigate potential covalent protein labeling and interactions. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
Ibuprofen
This compound
2-(4-isobutylphenyl)propionic acid
Methanol
Ethanol
Propanol
Erythritol
Glycerol
Amino acid isopropyl esters
Dicyclohexylcarbodiimide (DCC)
Glycine
Valine
β-D-glucopyranoside
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
D-glucose
Deuterium
Heavy water (D₂O)
Carbon-14
Tritium (³H)
EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid)
DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid)
TEMPOL (4-Hydroxy-2,2,6,6-tetramethylpiperidinyloxy)
Alkyne
Isobutylbenzene
Acetic anhydride
Aluminum chloride
p-Isobutylacetophenone
Triethylamine
4-Dimethylaminopyridine (DMAP)
Tetrahydrofuran (THF)
Thionyl chloride
Sodium nitrite
Potassium iodide
4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol
Iodo-ibuprofen methyl ester
Hydrogen peroxide

Molecular Architecture, Solid State Chemistry, and Conformational Dynamics of Ibuprofen Sodium

Stereochemistry and Chiral Characteristics

Ibuprofen (B1674241) possesses a chiral center at the alpha-carbon of the propionic acid moiety, leading to the existence of two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. pharmtech.comwikipedia.org While often administered as a racemic mixture, it is the (S)-enantiomer that is primarily responsible for the desired pharmacological activity. mdpi.comnih.gov The body can convert the less active (R)-enantiomer into the active (S)-enantiomer through the action of the alpha-methylacyl-CoA racemase enzyme, a process known as unidirectional chiral inversion. wikipedia.orgnih.gov This inherent chirality is fundamental to the molecule's interaction with biological systems.

Enantiomeric Purity Assessment Methodologies

The determination of the enantiomeric composition and purity of ibuprofen is critical. Several analytical techniques have been developed for this purpose, with high-performance liquid chromatography (HPLC) being a prominent method.

Chiral HPLC : This is a widely used technique for separating enantiomers. It often employs a chiral stationary phase (CSP) that interacts differently with each enantiomer. Alpha-acid glycoprotein (B1211001) (AGP) and cyclodextrin-based columns (e.g., permethyl-β-cyclodextrin) have proven effective as CSPs for resolving ibuprofen enantiomers. conicet.gov.arrasayanjournal.co.in The separation can be optimized by adjusting mobile phase composition, pH, and temperature. researchgate.net For instance, one method achieved baseline separation in under 8 minutes using a mobile phase of potassium dihydrogen phosphate (B84403) buffer and ethanol (B145695). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : This method can also be employed for the enantiomeric separation of ibuprofen. researchgate.net

Capillary Electrophoresis (CE) : CE offers another avenue for chiral discrimination. Dextrin has been used as a chiral selector in the buffer solution, allowing for the baseline separation of (R)- and (S)-ibuprofen in less than five minutes. researchgate.net

Spectroscopy with Chemometrics : Diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy, when combined with artificial neural networks (ANNs), has been used to determine the enantiomeric purity of ibuprofen in binary mixtures. researchgate.net

These methods allow for the precise quantification of each enantiomer, with some techniques capable of detecting an impurity level as low as 0.5%. researchgate.net

Table 1: Methodologies for Enantiomeric Purity Assessment of Ibuprofen

Methodology Chiral Selector / Stationary Phase Key Findings & Performance Reference(s)
HPLC Alpha-Acid Glycoprotein (AGP) Optimized method suitable for routine analysis in pharmaceutical samples. rasayanjournal.co.in
HPLC Permethyl-β-cyclodextrin Partial resolution achieved; coupled with U-PLS regression for accurate quantification. conicet.gov.ar
Capillary Electrophoresis Dextrin Baseline separation of enantiomers in < 5 minutes; LOD of 1 µg/ml. researchgate.net

| DRIFT Spectroscopy | Artificial Neural Networks (ANN) | Quantifiable range of 1–100% of the R(-)-enantiomer; LOD of 0.5% (w/w). | researchgate.net |

Chirality in Molecular Recognition and Stereoselective Interactions

Chirality governs how ibuprofen enantiomers interact with their biological targets and other chiral molecules. The three-dimensional arrangement of atoms dictates the binding affinity and orientation within active sites.

Enzyme Inhibition : The (S)-enantiomer is a significantly more potent inhibitor of cyclooxygenase (COX) enzymes than the (R)-enantiomer, which underlies its primary mechanism of action. mdpi.com

Protein Binding : Stereoselectivity is also observed in plasma protein binding. Studies have shown that the free fraction of the S(+)-enantiomer can be 10-20% greater than that of the R(-)-enantiomer, indicating a difference in binding affinity. umich.edu This interaction can be altered by the concurrent presence of the other enantiomer. nih.gov

Metabolic and Excretory Processes : The metabolic chiral inversion from R(-) to S(+) is a key stereoselective process. umich.edu Furthermore, the formation of glucuronide conjugates, a major metabolic pathway, stereoselectively favors the S(+) enantiomer. nih.gov The renal elimination of ibuprofen also appears to be stereoselective. umich.edu

Molecular Docking Studies : In silico analyses have explored the stereoselective interactions of ibuprofen enantiomers with protein targets. For example, docking studies with the main protease (Mpro) of SARS-CoV-2 showed that both enantiomers could bind, but with different favorable binding energies, with R(-)-ibuprofen showing a slightly lower binding energy than S(+)-ibuprofen in that specific model. nih.gov

Crystallography and Polymorphism of Ibuprofen Sodium

The solid-state form of an active pharmaceutical ingredient can significantly influence its physical properties. This compound exists in various crystalline forms, including polymorphs (different crystal structures of the same chemical entity) and pseudopolymorphs (hydrates or solvates).

Single Crystal X-ray Diffraction Analysis of this compound Forms

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystal lattice. While obtaining single crystals of sufficient quality for all forms of this compound can be challenging, several structures have been determined.

A notable example is the structural analysis of a salt cocrystal of this compound with fructose (B13574) (IbuNa-Fru). acs.orgacs.org SC-XRD analysis revealed that this cocrystal belongs to the monoclinic crystal system with a P2₁ space group . acs.org The asymmetric unit contains one ibuprofen carboxylate anion, one fructose molecule, and one sodium cation. acs.org The analysis showed a two-dimensional sheet-like structure, and importantly, no direct ionic bonding was observed between the oxygen of the ibuprofen carboxylate and the sodium cation in this specific cocrystal. acs.org This detailed structural information helps establish structure-property relationships, such as the improved stability against hydration compared to this compound dihydrate. acs.orgacs.org

Table 2: Crystallographic Data for this compound-Fructose (IbuNa-Fru) Salt Cocrystal

Parameter Value Reference(s)
Crystal System Monoclinic acs.org
Space Group P2₁ acs.org
Asymmetric Unit 1:1:1 ratio of Ibuprofen carboxylate, Fructose, and Na⁺ cation acs.org

Identification and Characterization of Polymorphic Forms and Pseudopolymorphs

Racemic this compound is known to exhibit complex polymorphic behavior. It can form both a racemic conglomerate and polymorphic racemic compounds. nih.govresearchgate.net These forms are typically characterized using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Anhydrous Polymorphs : Three anhydrous polymorphs of racemic this compound have been identified, designated as α, β, and γ. nih.govresearchgate.net

The γ-form is a racemic conglomerate, meaning the R- and S-enantiomers crystallize in separate, segregated particles. It is the most thermodynamically stable form. nih.govacs.org

The α- and β-forms are metastable racemic compounds, where R- and S-enantiomers co-exist within the same crystal lattice. nih.govacs.org These forms are less stable monotropes that can crystallize from a supercooled liquid. nih.govresearchgate.net

Pseudopolymorphs (Hydrates) : this compound is hygroscopic and readily forms hydrates. acs.org

This compound Dihydrate : This is a common and well-characterized pseudopolymorph. pharmtech.comunirioja.es TGA analysis shows a weight loss of approximately 13.5-13.6%, corresponding to two water molecules. acs.org DSC thermograms show a characteristic endothermic peak for dehydration, typically around 60-100°C, followed by the melting of the anhydrous form. acs.orgresearchgate.netunirioja.es The transition from the dihydrate to an anhydrous form is reversible and can be influenced by humidity. acs.orgresearchgate.net

Table 3: Characterized Polymorphs and Pseudopolymorphs of Racemic this compound

Form Type Stability Key Characteristics Reference(s)
γ-form Racemic Conglomerate (Anhydrous) Thermodynamically Stable R- and S-enantiomers crystallize separately. Melts around 200°C. nih.govresearchgate.netacs.org
α-form Racemic Compound (Anhydrous) Metastable Monotrope R- and S-enantiomers in the same lattice. nih.govresearchgate.netacs.org
β-form Racemic Compound (Anhydrous) Metastable Monotrope R- and S-enantiomers in the same lattice. nih.govresearchgate.netacs.org

| Dihydrate | Pseudopolymorph | Stable under ambient humidity | Contains two molecules of water per molecule of IbuNa. Dehydrates upon heating. | pharmtech.comacs.orgunirioja.es |

Amorphous Solid Dispersions: Formation and Stability from a Chemical Perspective

An alternative to crystalline forms is the amorphous state, where long-range molecular order is absent. Amorphous forms can offer advantages but are thermodynamically unstable and prone to recrystallization. tandfonline.comnih.gov

Formation : Amorphous solid dispersions (ASDs) of ibuprofen and its sodium salt can be prepared using various techniques.

Spray Drying : This involves spraying a solution of the drug and a carrier (polymer) into a hot gas stream, causing rapid solvent evaporation and formation of an amorphous solid. researchgate.netmdpi.compharmaexcipients.com

Supercritical Antisolvent (SAS) Precipitation : This method uses a supercritical fluid (like CO₂) as an antisolvent to precipitate the drug from an organic solution, allowing for the selective production of amorphous spherical particles under specific conditions. acs.orgresearchgate.net

Co-milling/Melt Extrusion : These are solvent-free methods where the drug is mixed with a carrier at high energy or temperature to create a molecular dispersion. tandfonline.commdpi.com

Stability : The physical stability of amorphous ibuprofen is a major consideration. Recrystallization can be inhibited by formulating the drug with stabilizers. tandfonline.comacs.org

Polymeric Carriers : Polymers like Soluplus®, polyvinylpyrrolidone (B124986) (PVP), or hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used. nih.govmdpi.com They enhance stability by increasing the glass transition temperature (Tg) of the mixture and through specific molecular interactions, such as hydrogen bonding between the drug's carboxyl group and functional groups on the polymer, which disrupts the drug-drug hydrogen bonding that favors crystallization. mdpi.compharmaexcipients.comacs.org

Mesoporous Carriers : Materials like mesoporous silica (B1680970) (SBA-15) or magnesium carbonate (Upsalite) can stabilize amorphous ibuprofen. researchgate.netdiva-portal.org The drug is entrapped within the nanometer-scale pores, where spatial confinement physically hinders molecular mobility and prevents recrystallization. tandfonline.comresearchgate.net

Spectroscopic and Computational Structural Elucidation

The comprehensive structural and dynamic characterization of this compound relies on a combination of advanced spectroscopic techniques and computational modeling. These methods provide detailed insights into the molecule's three-dimensional structure, solid-state packing, conformational dynamics, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, is a powerful technique for investigating the molecular structure and dynamics of this compound. researchgate.netnih.gov Solid-state NMR can characterize various internal rotations and interconformational jumps within the molecule. researchgate.netnih.govacs.org

Detailed studies have identified several key molecular motions in solid this compound, categorized by their frequency. The rotations of the three methyl groups and the isobutyl group are classified as fast-regime motions (>10⁶ Hz), while the π-flip of the phenyl ring occurs in the intermediate motional regime (10³–10⁶ Hz). researchgate.netnih.govacs.org The dynamic properties of ibuprofen in its sodium salt form are notably different from its acidic form. researchgate.netnih.gov Specifically, the mobility of the phenyl and isobutyl groups is faster in the sodium salt at room temperature, which is reflected in the resolution and intensity of signals in solid-state NMR spectra. researchgate.netresearchgate.netresearchgate.net

High-resolution ¹H Magic Angle Spinning (MAS) NMR spectra of this compound provide distinct signals that can be readily assigned. beilstein-journals.org The methyl groups of the isobutyl moiety typically resonate around 0.96 ppm, with other alkyl protons appearing between 1.4 and 3.6 ppm. The aromatic protons of the phenyl group are observed in the 7.0–7.23 ppm range. beilstein-journals.org In studies involving this compound dihydrate, ¹H MAS NMR resolved signals corresponding to aliphatic protons at approximately 1 ppm and a combined signal for aromatic protons and water at about 7 ppm. acs.org

¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is also crucial for structural analysis, yielding spectra with sharp lines that are characteristic of a crystalline solid. beilstein-journals.org A full assignment of both ¹³C and precise ¹H chemical shifts has been achieved for the sodium salt form of ibuprofen. nih.gov Furthermore, multi-nuclear solid-state NMR, including ¹H, ¹³C, and ²³Na nuclei, has been employed to analyze the molecular-level structure of novel formulations, such as salt cocrystals of this compound with fructose. acs.orgfigshare.com These advanced NMR experiments, including 2D techniques, allow for a deep investigation into drug-polymer interactions and the degree of mixing in pharmaceutical dispersions. nih.gov

1H NMR Chemical Shift Assignments for this compound.
Proton GroupApproximate Chemical Shift (δ) in ppmReference
Methyl Groups (-CH3)~0.96 beilstein-journals.org
Alkyl Protons (-CH-, -CH2-)1.4 - 3.6 beilstein-journals.org
Phenyl Group (Ar-H)7.0 - 7.23 beilstein-journals.org

Mass Spectrometry (MS) for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and structure of this compound and for identifying and quantifying potential impurities or degradation products. rssl.compharmtech.com High-resolution MS techniques, such as liquid chromatography coupled with a quadrupole time-of-flight (LC-QTOF-MS) instrument, provide highly accurate mass data that enables the determination of a compound's elemental composition and structural details through fragmentation analysis. rssl.comnih.gov

The fragmentation pattern of ibuprofen is distinct and well-characterized. In negative electrospray ionization mode, the deprotonated molecule ([M-H]⁻) of ibuprofen at a mass-to-charge ratio (m/z) of 205 fragments to a characteristic ion at m/z 161. nih.govnih.gov This fragmentation corresponds to a neutral loss of carbon dioxide (CO₂). nih.gov Conversely, in positive ionization mode, the protonated molecule ([M+H]⁺) at m/z 207 also produces a fragment ion at m/z 161, but this results from the loss of a formic acid molecule (HCOOH). nih.gov

Other documented fragmentation pathways for ibuprofen include the initial loss of a propyl group (C₃H₇), resulting in an ion at m/z 163. researchgate.net Subsequent loss of a carboxyl group (COOH) from this m/z 163 fragment leads to the formation of an ion at m/z 119. researchgate.net

MS is particularly valuable for impurity profiling. It has been used to identify transformation products in environmental samples, where a product corresponding to the decarboxylation of ibuprofen (m/z 161.1335) was detected. nih.gov In pharmaceutical analysis, LC-MS is adept at identifying and structurally elucidating unknown species, even at very low levels. rssl.com

Characteristic Mass Spectrometry Fragments of Ibuprofen.
Precursor Ion (m/z)Ionization ModeFragment Ion (m/z)Neutral LossReference
205 [M-H]-Negative ESI161CO2 nih.gov
207 [M+H]+Positive ESI161HCOOH nih.gov
206 [M]+•Electron Ionization163C3H7 researchgate.net
163Electron Ionization119COOH researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural characterization of this compound, providing information on functional groups and electronic transitions.

Infrared (IR) Spectroscopy is used to identify the key functional groups within the molecule and to study polymorphism and hydration states. unirioja.es The IR spectrum of this compound is significantly different from that of its parent acidic form, primarily in the carboxyl region. While ibuprofen acid shows a characteristic C=O stretching vibration for the carboxylic acid at approximately 1721 cm⁻¹, this compound exhibits strong bands corresponding to the carboxylate anion (COO⁻). unirioja.es The antisymmetric and symmetric stretching vibrations of the carboxylate group are particularly diagnostic, appearing at approximately 1547-1587 cm⁻¹ and 1405-1415 cm⁻¹, respectively. nih.govunesp.br For this compound dihydrate, additional bands related to water molecules are observed, including O-H stretching vibrations around 3030-3340 cm⁻¹ and H-O-H deformation modes near 1580 cm⁻¹. nih.gov

Key Infrared Absorption Bands for this compound.
Vibrational ModeWavenumber (cm-1)Reference
COO- Antisymmetric Stretch1547 - 1587 nih.govunesp.br
COO- Symmetric Stretch1405 - 1415 nih.govunesp.br
O-H Stretch (in dihydrate)3030 - 3340 nih.gov
H-O-H Deformation (in dihydrate)~1580 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy characterizes the electronic transitions within the molecule's chromophores. According to the European Pharmacopoeia, the identification test for ibuprofen in a 0.1 M sodium hydroxide (B78521) solution involves scanning its UV spectrum. mt.comthermofisher.com The spectrum is characterized by two absorption maxima, at 264 nm and 272 nm, and a distinct shoulder at 258 nm. mt.comthermofisher.com The identity of the substance is confirmed by calculating the absorbance ratios A₂₆₄/A₂₅₈ and A₂₇₂/A₂₅₈, which must fall within specified limits. mt.comthermofisher.com Other studies have reported a primary absorption maximum (λ_max) for ibuprofen in alkaline or aqueous solutions at approximately 221-222 nm. rjptonline.orgijrpas.comresearchgate.net

UV-Vis Spectroscopic Data for Ibuprofen in Alkaline Solution.
FeatureWavelength (nm)Reference
Absorption Maximum 1264 mt.comthermofisher.com
Absorption Maximum 2272 mt.comthermofisher.com
Absorption Shoulder258 mt.comthermofisher.com
Absorption Maximum (alternative)221 - 222 rjptonline.orgijrpas.com

Quantum Chemical Calculations and Molecular Modeling for Conformational Analysis

Quantum chemical calculations and molecular modeling provide profound, atomistic-level insights into the structure, stability, and reactivity of this compound. researchgate.netnih.gov Density Functional Theory (DFT) is a widely used computational method to study the properties of this compound. researchgate.netconicet.gov.arconicet.gov.ar

DFT calculations have been successfully applied to model the chemical reaction between ibuprofen and sodium bicarbonate to yield this compound, allowing for the determination of the reaction's activation energy and free energy. researchgate.netconicet.gov.ar These computational approaches also enable the calculation of the charge distribution across the molecule, the density of states (DOS), and a theoretical IR spectrum that can be compared with experimental data. researchgate.net Furthermore, key chemical reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be computed for all species involved in the reaction. researchgate.netconicet.gov.ar

Molecular modeling is also crucial for conformational analysis. researchgate.net DFT studies have identified several stable conformers (energy minima) of the ibuprofen molecule, arising from the relative orientations of its substituent groups. researchgate.netresearchgate.net Quantum mechanical calculations have been employed to investigate changes in the molecular electrostatic potential of ibuprofen upon the formation of the sodium salt. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of ibuprofen and its interactions with other molecules over time. tandfonline.comconicet.gov.ar For instance, MD simulations have been used to assess the stability of ibuprofen complexes and to understand how environmental factors, such as ionic strength, influence binding affinities. tandfonline.comnih.gov

Pharmacological Mechanisms at the Molecular and Cellular Level

Interactions with Cyclooxygenase Isozymes (COX-1 and COX-2)

The principal mechanism of action for ibuprofen (B1674241) is the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. pharmgkb.orgnews-medical.net These enzymes are critical for the synthesis of prostaglandins (B1171923), which are lipid compounds that mediate inflammation, pain, and fever. patsnap.com By blocking COX enzymes, ibuprofen effectively curtails prostaglandin (B15479496) production. news-medical.netpatsnap.com

Binding Site Analysis and Ligand-Receptor Interaction Mechanisms

Ibuprofen interacts with both COX-1 and COX-2, albeit with some differences in affinity and binding. Crystal structure analysis reveals that ibuprofen binds within the active site of the COX enzymes. nih.govacs.org The carboxylate group of ibuprofen forms a salt bridge with the guanidinium (B1211019) group of a conserved arginine residue (Arg-120 in COX-2) and a hydrogen bond with a tyrosine residue (Tyr-355 in COX-2) at the entrance of the cyclooxygenase channel. nih.gov The remainder of the interactions between ibuprofen and the active site are primarily hydrophobic. nih.gov

While the active sites of COX-1 and COX-2 are highly similar, a key difference lies in the substitution of isoleucine in COX-1 with the smaller valine in COX-2. rsc.orgresearchgate.net This substitution results in a larger active site in COX-2, creating a secondary pocket that can accommodate bulkier inhibitors. rsc.orgresearchgate.net Although ibuprofen is considered non-selective, some studies suggest it has a slightly higher affinity for COX-1. researchgate.netiucr.org Saturation Transfer Difference (STD) NMR studies have been employed to characterize the binding of ibuprofen to both COX isoforms, providing insights into the orientation of the drug within the active site. acs.org

Interestingly, recent research suggests that COX-2 functions as a conformational heterodimer, with an allosteric monomer and a catalytic monomer. acs.org Ibuprofen can act as a substrate-selective inhibitor, where its binding to one monomer of COX-2 allosterically inhibits the oxygenation of endocannabinoid substrates in the other monomer, while not affecting arachidonic acid oxygenation in the same manner. nih.gov

In Vitro Enzyme Inhibition Kinetics and Mechanism Studies

In vitro studies have characterized the kinetics of ibuprofen's interaction with COX enzymes. Ibuprofen is classified as a competitive and rapidly reversible inhibitor of COX activity, following a single-step kinetic mechanism. acs.org This means it competes with the natural substrate, arachidonic acid, for binding to the enzyme's active site. nih.gov

The inhibitory potency of ibuprofen is often quantified by its half-maximal inhibitory concentration (IC50). Studies have shown varying IC50 values depending on the experimental conditions. For instance, one study reported that the S-enantiomer of ibuprofen has comparable inhibitory activities towards COX-1 and COX-2 with IC50 values of 2.1 µmol/l and 1.6 µmol/l, respectively, in a human whole-blood assay. nih.gov Another study found that ibuprofen sodium inhibited COX-1 and COX-2 activity with IC50 values of 13 µM and 370 µM, respectively. medchemexpress.com A different set of experiments determined the IC50 of ibuprofen for COX-1 to be between 4-19 µM. nih.gov The ratio of IC50 values for COX-2 to COX-1 can indicate the selectivity of an NSAID; for ibuprofen, this ratio has been reported as 2.3 and 3.3, suggesting a slight preference for COX-1 inhibition in those studies. nih.gov

It's important to note that the kinetic behavior of NSAIDs can be complex, with some exhibiting time-dependent inhibition. acs.org However, ibuprofen is generally categorized as a time-independent inhibitor. nih.govnih.gov

Biochemical Modulation of Prostaglandin Synthesis Pathways

By inhibiting COX-1 and COX-2, ibuprofen directly disrupts the conversion of arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). pharmgkb.orgnews-medical.net This is the first committed step in the synthesis of various prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TxA2). pharmgkb.org

The reduction in PGH2 levels subsequently leads to a decrease in the production of downstream prostaglandins by their respective synthases. scbt.com For example, the inhibition of COX enzymes by ibuprofen indirectly inhibits prostaglandin E synthase (PGES), which converts PGH2 to PGE2. scbt.compatsnap.com PGE2 is a key mediator of inflammation, pain, and fever. nih.gov The antipyretic effects of ibuprofen are attributed to the inhibition of PGE2 synthesis in the hypothalamus. nih.gov Similarly, the inhibition of PGE2 and PGF2α synthesis is responsible for ibuprofen's efficacy in treating primary dysmenorrhea. nih.gov

The inhibition of COX-1 in platelets also leads to a reduction in the synthesis of thromboxane A2, a potent promoter of platelet aggregation. news-medical.netnih.gov This accounts for the mild and reversible antiplatelet effect of ibuprofen. nih.gov

Investigation of Non-Cyclooxygenase Mediated Biochemical Pathways

Molecular Interactions with Peroxisome Proliferator-Activated Receptors (PPARs)

Ibuprofen has been identified as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. nih.govscialert.net PPARs are nuclear receptors that regulate gene expression involved in inflammation and metabolism. In vitro studies have demonstrated that ibuprofen can activate both PPARα and PPARγ. scialert.net

Research suggests that the analgesic properties of ibuprofen may be at least partially mediated through its activation of PPARα and PPARγ. scialert.net However, some studies have shown that at certain doses, ibuprofen does not significantly alter PPARγ gene expression, suggesting that its effects on emotional neurocircuitry may be independent of this pathway. nih.govneurovault.org The interaction of ibuprofen with PPARs represents a COX-independent mechanism that could contribute to its therapeutic effects. nih.gov

Modulation of Cellular Ion Channels and Transporters (Molecular Aspects)

Recent studies have revealed that ibuprofen can modulate the activity of various cellular ion channels, a mechanism distinct from COX inhibition.

Chloride Channels : Ibuprofen has been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR), a cAMP-mediated chloride channel. nih.govjci.org In T84 cells, ibuprofen inhibited the forskolin-dependent chloride secretion with an apparent Ki of 142 µM. nih.gov This inhibition is due to a direct, short-lived block of the CFTR channel. nih.gov Additionally, ibuprofen has been found to inhibit the transmembrane channel-like 4 (TMC4), a chloride channel involved in salty taste perception, with an IC50 of 1.45 mM. researchgate.netnih.gov

Potassium Channels : Ibuprofen can affect potassium channels. It has been shown to reduce basolateral membrane K+ currents. nih.gov Long-term use of ibuprofen may lead to elevated potassium levels (hyperkalemia), particularly in individuals with pre-existing kidney conditions. webmd.com Some research indicates that ibuprofen has an inhibitory effect on TWIK-related spinal cord K+ (TRESK) channels but no effect on TWIK-related K+ channel-2 (TREK-2) currents. researchgate.net The indirect modulation of IK1 channels can also occur through the alteration of prostaglandin levels. scbt.com

Sodium Channels : At clinically relevant concentrations, ibuprofen and other propionic acid derivatives preferentially inhibit the tetrodotoxin-resistant (TTX-R) persistent sodium current (INaP), especially at acidic extracellular pH. nih.gov This inhibition involves an acceleration of the onset of inactivation and a retardation of the recovery from inactivation of these sodium channels. nih.gov

Other Ion Channels : Ibuprofen has been identified as an allosteric inhibitor of acid-sensing ion channels (ASICs), which are implicated in pain and neuroinflammation. researchgate.netnih.govacs.org It binds to a site in the agonist transduction pathway, causing conformational changes that oppose channel activation. nih.govacs.org Furthermore, ibuprofen has been reported to inhibit Transient Receptor Potential Melastatin 7 (TRPM7) channels, likely as a consequence of cytosolic acidification. frontiersin.org

Scavenging of Reactive Oxygen and Nitrogen Species (Biochemical Mechanisms)

Beyond its well-documented inhibition of cyclooxygenase (COX) enzymes, ibuprofen exhibits pleiotropic anti-inflammatory effects that include direct antioxidant activities. nih.gov During inflammation, immune cells like neutrophils and macrophages produce a surge of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which contribute to tissue damage. nih.govsrce.hr Ibuprofen has been shown to directly scavenge several of these highly reactive molecules. nih.gov

In non-cellular in-vitro screening systems, ibuprofen demonstrated the ability to scavenge hydroxyl radicals (HO•), nitric oxide (•NO), and the potent oxidant peroxynitrite anion (ONOO−). nih.gov This scavenging activity occurs at concentrations that are comparable to the high doses used in treating chronic inflammatory conditions. nih.gov The nitration of tyrosine residues, a marker of oxidative damage caused by peroxynitrite, was found to be significantly reduced in the presence of ibuprofen. nih.gov

The biochemical basis for this antioxidant capacity is linked to several mechanisms. One key mechanism is the inhibition of the microglial NADPH oxidase (NOX2) enzyme complex. nih.gov Activation of NOX2 leads to the production of superoxide (B77818) anions (O₂•⁻), a primary ROS. nih.gov Studies have shown that ibuprofen treatment inhibits the assembly and activation of this enzyme, thereby preventing superoxide production and subsequent oxidative damage. nih.gov Furthermore, research has demonstrated that ibuprofen can directly scavenge hydroxyl radicals, with an IC₅₀ value of 105.23 μM in one study. rsc.org Its ability to scavenge nitric oxide has also been quantified, with a reported IC₅₀ of 127.13 μM. rsc.org

Structure-Activity Relationships (SAR) and Pharmacophore Modeling

The therapeutic efficacy and interaction of ibuprofen with its biological targets are intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies, enhanced by computational modeling, are crucial for understanding these interactions and for designing improved therapeutic agents. researchgate.netfirsthope.co.in

Computational Chemistry Applications in SAR Studies

Computational chemistry provides powerful tools to investigate the interactions between ibuprofen and its target enzymes at a molecular level. Methods like molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) are widely used. researchgate.netnih.gov

Molecular docking simulations are employed to predict the binding poses of ibuprofen and its analogues within the active sites of COX-1 and COX-2 enzymes. researchgate.netekb.eg These studies reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. For example, the carboxylic acid group of ibuprofen is critical, forming hydrogen bonds with key amino acid residues like Arginine-120 and Tyrosine-355 in the COX active site. pharmascholars.com The isobutylphenyl group fits into a hydrophobic pocket, with specific interactions noted with residues like Leu384, Trp387, and Val523. pharmascholars.com

Pharmacophore modeling identifies the essential spatial arrangement of chemical features required for biological activity. A pharmacophore model for a COX-1 inhibitor based on the ibuprofen complex includes hydrogen bond acceptors and hydrophobic features. researchgate.net Such models are used in virtual screening to identify new compounds with potentially similar activity. researchgate.net

DFT calculations are used to analyze the electronic properties of ibuprofen and its derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov These parameters help in understanding the molecule's reactivity and stability, providing insights that correlate with its biological activity. researchgate.net

Table 1: Key Molecular Interactions of Ibuprofen Analogues from Docking Studies

Compound Analogue Key Interacting Residues Type of Interaction Reference
Ibuprofen Schiff Base (A3) Arg120, Tyr355 Hydrogen Bonding pharmascholars.com
Ibuprofen Schiff Base (A1) Arg120, Tyr355 Hydrogen Bonding pharmascholars.com
Ibuprofen-phenylalanine (5, 6) Active binding pocket Hydrogen Bonding ekb.eg
Silicon-containing amides (10a-10d) IKKβ key residues Not specified colab.ws

Rational Design Principles for Analogues based on Molecular Interactions

The insights gained from SAR and computational studies form the basis for the rational design of ibuprofen analogues with improved properties, such as enhanced efficacy or reduced side effects. nih.govrsc.org A primary strategy involves modifying the carboxylic acid group, which is known to be a major contributor to the gastrointestinal side effects of NSAIDs. pharmascholars.comrsc.org

One approach is to create prodrugs or hybrid molecules. For instance, researchers have synthesized ibuprofen-Schiff base derivatives by replacing the carboxylic acid moiety. pharmascholars.com Docking studies of these new molecules showed that they retained the crucial hydrogen bonding interactions with Arg120 and Tyr355, suggesting they could exhibit significant anti-inflammatory activity. pharmascholars.com Another strategy involves creating amide or ester derivatives to modify the drug's properties. Silicon-containing amide derivatives of ibuprofen were synthesized and showed higher inhibitory activity against the NF-κβ inflammatory pathway than the parent drug. colab.ws

Another principle is to hybridize ibuprofen with other pharmacophores to create a single molecule with multiple therapeutic actions. rsc.org For example, derivatives have been synthesized by linking ibuprofen to a phenylalanine moiety, which showed promising anti-inflammatory and analgesic effects with potentially better tolerability. ekb.eg Computational tools are used throughout this process to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the newly designed compounds, helping to prioritize the most promising candidates for synthesis and further testing. nih.govrsc.org The goal is to fine-tune the molecular structure to optimize interactions with the target while minimizing off-target effects. nih.govresearchgate.net

Preclinical and Theoretical Pharmacokinetics and Metabolism

Absorption Mechanisms (In Vitro and In Silico Models)

The absorption of ibuprofen (B1674241) sodium is a complex process influenced by its physicochemical properties and the physiological environment of the gastrointestinal tract. In vitro and in silico models are instrumental in elucidating the primary mechanisms governing its uptake.

Cell Line Permeability Studies (e.g., Caco-2 monolayers)

Caco-2 cell monolayers, derived from human colon adenocarcinoma cells, are a widely accepted in vitro model for predicting intestinal drug absorption. Studies using this model have shown that the transport of ibuprofen across these cell layers is significantly influenced by pH. nih.gov The primary mechanism of ibuprofen absorption in Caco-2 cells appears to be passive diffusion, driven by a pH gradient, a phenomenon known as pH partitioning. nih.gov

When the apical (donor) side is at a more acidic pH (e.g., 6.0) and the basolateral (receiver) side is at a physiological pH of 7.4, the transport of ibuprofen is enhanced. nih.gov This is because the lower pH on the apical side increases the proportion of the more lipophilic, unionized form of ibuprofen, which can more readily diffuse across the cell membrane. nih.gov

Interestingly, some studies suggest the potential involvement of a carrier-mediated mechanism, possibly the monocarboxylate transporter 1 (MCT1), in the apical uptake of ibuprofen. nih.govuni-tuebingen.de However, the predominant view remains that passive transcellular diffusion is the main route of absorption. nih.gov It has also been observed that ibuprofen can inhibit the uptake of other compounds, such as the dipeptide Gly-Sar, in Caco-2 cells, suggesting a potential interaction with peptide transporters like PEPT1. nih.gov

The apparent permeability coefficient (Papp) is a key parameter derived from Caco-2 studies. For ibuprofen, a Papp value of 53 x 10⁻⁶ cm/s has been reported, classifying it as a highly permeable compound. farmaciajournal.comresearchgate.net

Computational Prediction of Membrane Permeability

In silico models provide a theoretical framework for predicting the membrane permeability of drug candidates, complementing in vitro data. These computational approaches can estimate a compound's ability to cross biological membranes based on its molecular properties.

Molecular dynamics simulations have been employed to study the interaction of ibuprofen with model lipid bilayers. These simulations suggest that neutral ibuprofen can increase the water permeability of certain lipid membranes. researchgate.net The position of ibuprofen within the membrane is a critical factor, with studies indicating its localization at the membrane interface. researchgate.net

Another computational tool, COSMO-RS, has been used to predict partition coefficients in micellar systems, which can serve as a surrogate for membrane partitioning. researchgate.net These predictions have shown good agreement with experimental data, highlighting the potential of such models in early-stage drug development. researchgate.net

Distribution Characteristics (Theoretical and In Vitro Studies)

Once absorbed, the distribution of ibuprofen sodium throughout the body is largely dictated by its binding to plasma proteins and its partitioning into various tissues.

Plasma Protein Binding Dynamics and Thermodynamics (Molecular Level)

Ibuprofen is extensively bound to plasma proteins, with over 98% of the drug being bound at therapeutic concentrations. nih.govpharmgkb.org The primary binding protein for ibuprofen is human serum albumin (HSA). nih.govmdpi.com

Spectroscopic studies have revealed that ibuprofen binds to HSA at specific sites, primarily within subdomains IIA and IIIA. mdpi.commdpi.com The binding of ibuprofen to HSA is a dynamic process influenced by factors such as temperature and the presence of other substances like fatty acids. mdpi.com The presence of fatty acids can reduce the binding affinity of ibuprofen to HSA, potentially increasing the concentration of the free, pharmacologically active drug. mdpi.com

Thermodynamic analysis indicates that the binding of ibuprofen to HSA is a spontaneous process. The interaction is characterized by changes in enthalpy and entropy, suggesting the involvement of hydrophobic interactions and hydrogen bonding. acs.org The binding affinity is also temperature-dependent, with stronger complexes forming at higher temperatures, which could be relevant in inflammatory conditions where local temperature may be elevated. mdpi.com

The binding of ibuprofen to HSA can be influenced by other drugs. For instance, salicylic (B10762653) acid has been shown to displace ibuprofen from its binding sites on albumin in vitro, which may explain the pharmacokinetic interaction observed between these two drugs. nih.gov

In Vitro Partition Coefficient Determinations

The partition coefficient (log P) is a measure of a compound's lipophilicity and its ability to distribute between an oily (n-octanol) and an aqueous phase. This parameter is crucial for predicting how a drug will partition between the aqueous environment of the blood and the lipid-rich environment of cell membranes and tissues.

The apparent partition coefficient of ibuprofen is pH-dependent. nih.gov Studies have determined the partition coefficient of ibuprofen in various systems, including octanol/water, octanol/hydrochloric acid buffer (pH 1.2), and octanol/phosphate (B84403) buffer (pH 7.4). ijpsonline.com The partition coefficient is higher in acidic conditions where the unionized form of ibuprofen predominates. ijpsonline.com

A calculated log Kow (n-octanol/water partition coefficient) for this compound dihydrate has been reported as 0.35 at 25°C. basf.com This relatively low value for the salt form reflects its increased water solubility compared to the free acid form of ibuprofen. The log P for ibuprofen acid is significantly higher, typically around 3.5 to 4.0. rsc.orgmdpi.com The formation of ion pairs with different counter-ions can also influence the partition coefficient and, consequently, membrane permeation. nih.gov

Biotransformation Pathways and Metabolite Identification (Enzymatic Focus)

Ibuprofen is almost completely metabolized in the liver before excretion, with very little unchanged drug found in the urine. nih.govpharmgkb.org The biotransformation of ibuprofen primarily involves Phase I oxidation reactions, followed by Phase II conjugation.

The primary route of metabolism is the oxidation of the isobutyl side chain, catalyzed by cytochrome P450 (CYP) enzymes. nih.govpharmgkb.org The major CYP isoform responsible for ibuprofen metabolism is CYP2C9. nih.gov To a lesser extent, CYP2C8 is also involved, particularly in the metabolism of the R-enantiomer of ibuprofen. pharmgkb.org

The main Phase I metabolites formed are:

2-hydroxyibuprofen (B1664085) : Formed by the hydroxylation of the isobutyl side chain. nih.govpharmgkb.org

Carboxyibuprofen : Formed by the subsequent oxidation of 3-hydroxyibuprofen. nih.gov

3-hydroxyibuprofen : Another hydroxylated metabolite. nih.govpharmgkb.org

1-hydroxyibuprofen : A minor hydroxylated metabolite. nih.gov

These hydroxylated metabolites are pharmacologically inactive. pharmgkb.org Following their formation, these Phase I metabolites, as well as ibuprofen itself, can undergo Phase II conjugation with glucuronic acid to form acyl glucuronides. frontiersin.org This process is facilitated by UDP-glucuronosyltransferases (UGTs). frontiersin.org

An important aspect of ibuprofen metabolism is the chiral inversion of the R-enantiomer to the pharmacologically active S-enantiomer. drugbank.com This conversion occurs via the formation of an acyl-CoA thioester, a reaction catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR). nih.govpharmgkb.org This inversion happens both pre-systemically in the gut and systemically in the liver. nih.govpharmgkb.org

The major metabolites excreted in the urine are carboxy-ibuprofen and 2-hydroxy-ibuprofen, along with their corresponding glucuronide conjugates. nih.gov

Cytochrome P450 Enzyme Involvement in Oxidation (In Vitro)

The oxidative metabolism of ibuprofen is a critical step in its biotransformation and is predominantly carried out by the cytochrome P450 (CYP) enzyme system. pharmgkb.org In vitro studies have identified several CYP isoforms responsible for the hydroxylation of the isobutyl side chain of ibuprofen. nih.gov

The primary enzyme involved in the metabolism of both R(-)-ibuprofen and S(+)-ibuprofen is CYP2C9. pharmgkb.orgdrugbank.compharmgkb.org This isoform is the major catalyst in the formation of the main oxidative metabolites. drugbank.com For S-ibuprofen, metabolism is predominantly via CYP2C9, while R-ibuprofen is metabolized more by CYP2C8. pharmgkb.org

Other CYP isoforms also contribute to ibuprofen's oxidation, particularly at higher concentrations. These include CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6, which are capable of 2-hydroxylation, and CYP2C19, which is also involved in 3-hydroxylation. pharmgkb.org The major primary metabolites found in urine are carboxy-ibuprofen and the hydroxy metabolites 2-hydroxyibuprofen and 3-hydroxyibuprofen, with 1-hydroxyibuprofen being a minor product. pharmgkb.org These oxidative pathways can be inhibited by metyrapone, a known cytochrome P-450 inhibitor. nih.gov

Interestingly, studies on phospho-ibuprofen have shown different CYP involvement. CYP1A2, 2C19, 2D6, and 3A4 were found to oxidize phospho-ibuprofen but not ibuprofen, whereas CYP2C9 oxidizes ibuprofen but not phospho-ibuprofen. researchgate.net

Table 1: Cytochrome P450 Isoforms Involved in Ibuprofen Oxidation

CYP Isoform Role in Ibuprofen Metabolism Reference
CYP2C9 Primary enzyme for both enantiomers; major catalyst for oxidative metabolites. pharmgkb.orgdrugbank.compharmgkb.org
CYP2C8 Plays a more significant role in the metabolism of R-ibuprofen. pharmgkb.orgpharmgkb.org
CYP3A4 Involved in 2-hydroxylation at high ibuprofen concentrations. pharmgkb.org
CYP2C19 Involved in 2-hydroxylation and 3-hydroxylation. pharmgkb.orgdrugbank.com
CYP2D6 Capable of 2-hydroxylation at high ibuprofen concentrations. pharmgkb.org
CYP2E1 Capable of 2-hydroxylation at high ibuprofen concentrations. pharmgkb.org
CYP2B6 Capable of 2-hydroxylation at high ibuprofen concentrations. pharmgkb.org

Glucuronidation and Other Conjugation Reactions (Biochemical Pathways)

Following Phase I oxidative metabolism, ibuprofen and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation. drugbank.com This process involves the attachment of glucuronic acid to the drug molecule, forming a more water-soluble conjugate that is more easily excreted. hmdb.ca

In vitro experiments have demonstrated that multiple uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes are capable of metabolizing ibuprofen. nih.gov Recombinant UGT2B7 exhibits the highest activity with racemic ibuprofen, but UGT1A3 and UGT1A9 also show activity. pharmgkb.org Other UGT isoforms, including UGT1A1, UGT2B4, and UGT2B17, have also been implicated in the glucuronidation of ibuprofen. pharmgkb.orgnih.gov The formation of ibuprofen-acyl glucuronide accounts for approximately 10-15% of an administered ibuprofen dose. nih.gov

The oxidative metabolites of ibuprofen, such as the hydroxy and carboxy derivatives, can also be conjugated with glucuronide before excretion. drugbank.com However, the specific UGTs that catalyze these reactions have not been fully elucidated. nih.gov

Stereoselective Metabolism and Chiral Inversion Mechanisms

This metabolic chiral inversion is estimated to convert 50-65% of the R-ibuprofen dose to S-ibuprofen. pharmgkb.orgdrugbank.com The mechanism involves the formation of an acyl-CoA thioester of ibuprofen, a reaction catalyzed by the enzyme alpha-methylacyl-CoA racemase (AMACR). pharmgkb.orgnih.govunesp.br This process can occur pre-systemically in the gut and systemically in the liver. pharmgkb.orgnih.gov In contrast, S(+)-ibuprofen does not undergo inversion to R(-)-ibuprofen. nih.gov

Studies using isolated rat hepatocytes have confirmed that R(-)-ibuprofen undergoes metabolic chiral inversion to the S(+) enantiomer, and this process is dependent on factors such as incubation time, cell density, and substrate concentration. nih.gov It was also demonstrated that 2,3-dehydroibuprofen does not act as the symmetrical intermediate in this chiral inversion reaction. nih.gov

Excretion Pathways (Cellular and In Vitro Transport Mechanisms)

The elimination of ibuprofen and its metabolites from the body is facilitated by various transport proteins, particularly in the kidneys.

Renal Transporter Interactions (e.g., Organic Anion Transporters)

Organic anion transporters (OATs) play a significant role in the renal secretion of ibuprofen and its metabolites. pharmgkb.orgresearchgate.net In vitro studies have shown that ibuprofen is a substrate for and an inhibitor of several OATs. nih.gov

Specifically, ibuprofen has been shown to interact with OAT1 (SLC22A6) and OAT3 (SLC22A8), which are located on the basolateral membrane of renal proximal tubule cells. nih.govmdpi.com There is evidence of stereoselectivity in these interactions; S-ibuprofen is a more potent inhibitor of OAT1 than R-ibuprofen, while both enantiomers inhibit OAT3 with similar potency. nih.gov Ibuprofen and other NSAIDs also inhibit OAT4 (SLC22A11). abdominalkey.comresearchgate.net

The glucuronide metabolites of NSAIDs, including those of ibuprofen, have been found to be potent inhibitors of OAT1 and OAT3. mdpi.comjst.go.jp This inhibition of OAT-mediated transport can lead to drug-drug interactions. jst.go.jp

Pharmacokinetic Modeling and Simulation (Theoretical and Preclinical)

Pharmacokinetic modeling is a valuable tool for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs like ibuprofen.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Compound Behavior

Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the behavior of ibuprofen in the body. mdpi.comresearchgate.netnih.gov These models integrate physiological parameters with the physicochemical properties of the drug to provide a mechanistic framework for predicting its pharmacokinetic profile. mdpi.com

PBPK models for both R- and S-ibuprofen have been constructed, incorporating the chiral inversion of R- to S-ibuprofen. page-meeting.org These models can be used to perform virtual bioequivalence assessments and to explore the impact of formulation factors and physiological variables on drug absorption and disposition. mdpi.com For instance, sensitivity analyses using PBPK models have identified gastric emptying time, dissolution rate, and small intestine pH as influential variables on ibuprofen's pharmacokinetics. researchgate.netnih.gov

One study identified the particle surface pH of ibuprofen as a key parameter governing its dissolution, allowing for the establishment of an in vitro safe space for bioequivalence predictions. mdpi.comscilit.com PBPK modeling has proven to be a powerful tool for predicting drug exposure and understanding the complex interplay of factors that determine the in vivo performance of ibuprofen. mdpi.com

Advanced Analytical Methodologies for Ibuprofen Sodium Research

Chromatographic Techniques for Quantification, Purity, and Chiral Analysis

Chromatography is the cornerstone of analytical chemistry for pharmaceuticals. Various chromatographic methods have been developed and optimized for the specific analytical challenges posed by ibuprofen (B1674241), including its quantification in complex matrices and the resolution of its chiral forms.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is a primary technique for the routine analysis and quality control of ibuprofen. researchgate.netresearchgate.net Method development focuses on optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve efficient separation and sensitive detection.

A typical RP-HPLC method involves a C18 column (octadecylsilane or ODS) as the stationary phase. researchgate.netnih.gov The mobile phase is generally a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov The pH of the mobile phase is a critical parameter; for ibuprofen, which has a pKa of approximately 4.85, a pH of around 6.8 is often selected to ensure the compound is in a suitable ionic state for retention and separation. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength set near ibuprofen's absorbance maximum, such as 214 nm, 220 nm, or 222 nm. researchgate.netijbpas.comresearchgate.net

Validation of these HPLC methods is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure they are fit for purpose. nih.gov Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, and sensitivity (Limit of Detection, LOD; and Limit of Quantitation, LOQ). researchgate.netnih.gov For instance, one validated method demonstrated linearity over a concentration range of 6.1-200 μg/mL with a correlation coefficient (r²) of 0.9998. researchgate.net Another study for the simultaneous quantification of ibuprofen and paracetamol showed excellent linearity with an R² value of 1.0 for ibuprofen. nih.gov The robustness of a method is tested by making deliberate small changes to parameters like mobile phase pH, column temperature, and flow rate to confirm that the method remains reliable. researchgate.net

Chiral HPLC methods have also been developed to separate the enantiomers of ibuprofen, (S)-(+)-ibuprofen (the active form) and (R)-(-)-ibuprofen. These methods utilize a chiral stationary phase (CSP), such as an α-acid glycoprotein (B1211001) (AGP) column. rasayanjournal.co.in A study using an AGP column with a mobile phase of 100 mM phosphate buffer (pH 7) achieved enantioseparation with a resolution greater than 1.5 in under 9 minutes. rasayanjournal.co.in

Table 1: Examples of HPLC Method Parameters for Ibuprofen Analysis
ParameterCondition 1 (Quantification) nih.govCondition 2 (Related Compounds) researchgate.netCondition 3 (Chiral Separation) rasayanjournal.co.in
Column RP C18 (150 x 4.6 mm, 5 µm)Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm)α-acid glycoprotein (AGP) (10 cm x 4.0 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 6.8) and Acetonitrile (65:35, v/v)Gradient with 10 mM Sodium Phosphate (pH 6.9) and Acetonitrile100 mM Phosphate Buffer (pH 7)
Flow Rate 0.7 mL/min1.0 mL/min0.7 mL/min
Detection (UV) Not specified214 nm225 nm
Column Temp. Ambient40 °CNot specified
Run Time Not specifiedNot specified< 9 min

Gas Chromatography (GC) Applications in Analysis

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), is another powerful technique for the analysis of ibuprofen. nih.govnih.gov Due to the low volatility of ibuprofen, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis. nih.govresearchgate.net A common derivatizing agent is ethyl chloroformate (ECF). nih.gov

In a typical GC-FID method, the derivatized ibuprofen is separated on a capillary column, such as a DB-1 (30 m x 0.32 mm i.d.). nih.govnih.gov The oven temperature is programmed to increase over the course of the analysis to ensure efficient separation. For example, a program might start at 150°C, hold for 3 minutes, and then ramp up to 280°C. nih.govresearchgate.net Nitrogen is commonly used as the carrier gas. nih.gov Such methods have been successfully validated and applied for the determination of ibuprofen in pharmaceutical preparations and biological samples like urine and blood serum. nih.govnih.gov Validated methods have shown good linearity in the range of 2-10 μg/mL, with a limit of detection (LOD) for ibuprofen reported as 0.6 μg/mL. nih.gov

Table 2: Typical GC Method Parameters for Ibuprofen Analysis nih.govnih.govresearchgate.net
ParameterCondition
Derivatizing Agent Ethyl Chloroformate (ECF)
Column DB-1 (30 m x 0.32 mm i.d.)
Carrier Gas Nitrogen
Flow Rate 2.5 mL/min
Oven Program Initial 150°C (3 min), ramp 20°C/min to 280°C, hold 5 min
Detector Flame Ionization Detector (FID)
Run Time 13.2 min

Capillary Electrophoresis (CE) for Chiral and Purity Analysis

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for the chiral separation of ibuprofen enantiomers. ceu.esdoi.orgnih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. doi.org The separation mechanism in CE is based on the differential migration of charged species in an electric field.

For chiral separations, a chiral selector is added to the background electrolyte (buffer). Cyclodextrins and their derivatives, such as methyl-β-cyclodextrin, are commonly used chiral selectors for ibuprofen. actamedicamarisiensis.ro Dextrin has also been proven effective. ceu.esdoi.org A fast and sensitive CE method was developed using a buffer containing 6% Dextrin in 150 mM sodium tetraborate (B1243019) at pH 9, which achieved baseline separation of R(-)- and S(+)-ibuprofen in less than 5 minutes. ceu.esdoi.orgnih.gov This method was sensitive enough to determine concentrations as low as 1 μg/mL. doi.orgnih.gov The optimization of CE parameters like buffer pH, temperature, and chiral selector concentration is crucial for achieving good resolution. ceu.esactamedicamarisiensis.ro While some studies have successfully developed CE methods, others have found that under certain conditions, such as with methyl-β-cyclodextrin in a phosphate buffer, chiral discrimination was not achieved, highlighting the importance of methodical parameter optimization. researchgate.netactamedicamarisiensis.ro

Table 3: Example of a Capillary Electrophoresis Method for Chiral Separation of Ibuprofen ceu.esdoi.orgnih.gov
ParameterCondition
Capillary Bare fused-silica
Buffer 150 mM Sodium Tetraborate (pH 9)
Chiral Selector 6% (w/v) Dextrin 10
Voltage +20 kV
Temperature 20°C
Detection UV at 200 nm
Analysis Time < 5 min

Thin-Layer Chromatography (TLC) for Enantioseparation

Thin-Layer Chromatography (TLC) provides a simple, cost-effective, and rapid method for the enantioseparation of ibuprofen. jmest.orgresearchgate.net While less efficient than HPLC or CE, modern TLC techniques, especially when combined with densitometric scanning, can achieve effective separation of the two enantiomers. jmest.org The key to chiral TLC is the modification of the stationary phase. Commercially available silica (B1680970) gel plates are often impregnated with a chiral selector. jmest.orgoup.com

L-arginine is a commonly used chiral selector for this purpose. jmest.orgoup.com The separation mechanism involves the formation of diastereomeric ion-pairs between the cationic form of L-arginine and the anionic forms of the ibuprofen enantiomers. oup.com The mobile phase typically consists of an organic solvent mixture, such as 2-propanol, with a small amount of acetic acid added to ensure the L-arginine is protonated. oup.com The separation of (S)-(+)- and (R)-(-)-ibuprofen has been achieved with Rf values of 0.82 and 0.79, respectively, using this approach. jmest.org Visualization is typically done under UV light at 254 nm. jmest.org

Table 4: TLC System for Ibuprofen Enantioseparation jmest.orgoup.com
ParameterCondition
Stationary Phase Silica gel 60 F254 plates impregnated with L-arginine
Mobile Phase 2-propanol with glacial acetic acid (e.g., 0.66 g/L)
Visualization UV lamp at 254 nm
Result Separation of (S)-(+) and (R)-(-) enantiomers

Mass Spectrometry in Metabolite and Degradation Product Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation and quantification of ibuprofen metabolites and degradation products. Its high sensitivity and selectivity allow for the detection of trace-level compounds in complex biological and environmental matrices. walshmedicalmedia.com

LC-MS/MS for Trace Analysis and Metabolite Profiling

LC-MS/MS combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. walshmedicalmedia.com This technique is widely used for pharmacokinetic studies, requiring the measurement of ibuprofen and its metabolites in biological fluids like plasma and urine. nih.govchromatographyonline.com It is also applied to environmental analysis to detect trace amounts of ibuprofen and its degradation products in water samples. walshmedicalmedia.comcore.ac.uk

In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI). nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a specific product ion is monitored for quantification. tandfonline.com This process provides excellent specificity and reduces matrix interference. scholarsresearchlibrary.com For ibuprofen, the precursor ion to product ion transition is often m/z 205 → 161. chromatographyonline.com

This technique has been instrumental in identifying the major metabolites of ibuprofen, which are formed through oxidation of the isobutyl side chain. chromatographyonline.comresearchgate.net The main metabolites include 2-hydroxyibuprofen (B1664085) and carboxyibuprofen. chromatographyonline.comresearchgate.net LC-MS/MS methods can resolve and quantify the stereoisomers of these metabolites. researchgate.net The technique is also crucial for studying degradation products formed under various stress conditions (e.g., oxidation, photo-Fenton processes), such as hydroxylated ibuprofen isomers. tandfonline.comiwaponline.com The high sensitivity of LC-MS/MS allows for the establishment of methods with low limits of quantitation, often in the nanogram per milliliter (ng/mL) range, which is necessary for trace analysis. chromatographyonline.comcore.ac.uk

Table 5: Major Ibuprofen Metabolites and Degradation Products Identified by Mass Spectrometry
Compound TypeCompound NameDetection MethodReference
Metabolite2-hydroxyibuprofenLC-MS/MS chromatographyonline.comresearchgate.net
MetaboliteCarboxyibuprofenLC-MS/MS chromatographyonline.comresearchgate.net
Metabolite1-hydroxyibuprofenLC-MS/MS chromatographyonline.com
Metabolite3-hydroxyibuprofenLC-MS/MS chromatographyonline.com
MetaboliteIbuprofen acyl glucuronideLC-MS/MS nih.govchromatographyonline.com
Degradation ProductHydroxylated ibuprofen isomersLC-MS/MS tandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous identification and structural elucidation of chemical compounds by providing their exact mass. Unlike nominal mass spectrometry, HRMS measures the mass of an ion with very high accuracy (typically within 5 ppm), which allows for the determination of its elemental composition. waters.com This capability is particularly valuable in pharmaceutical research for identifying active pharmaceutical ingredients (APIs), their metabolites, and potential impurities with a high degree of confidence.

In the context of ibuprofen sodium research, HRMS is employed to confirm the identity of the ibuprofen molecule and to characterize related substances. Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry are frequently utilized. tandfonline.comlcms.cz For instance, a hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer can be used to accurately measure the masses of both the precursor ion and its fragment ions (MS/MS). waters.com This provides detailed structural information that aids in the elucidation process, which is especially useful when analyzing complex biological matrices for metabolite identification. waters.com

Research has demonstrated the use of a Q-Tof 2 mass spectrometer, equipped with a LockSpray source to ensure mass accuracy, for characterizing ibuprofen metabolites in human urine. waters.com This setup allows for exact mass measurements of fragment ions without prior knowledge of the compound, significantly speeding up the identification process. waters.com Furthermore, HRMS has proven effective in distinguishing ibuprofen from quasi-isobaric interferences in environmental water samples, where a specific fragment ion was used for quantification to ensure accuracy. researchgate.net The high selectivity of HRMS makes it a superior tool for confirmatory analysis. ub.edu

Table 1: Exact Mass Data for Ibuprofen and Related Ions

This interactive table presents the elemental composition and calculated vs. measured exact mass for ibuprofen-related ions as determined by HRMS.

Ion/FragmentElemental CompositionCalculated m/zObserved m/zReference
[Ibuprofen-H]⁻C₁₃H₁₇O₂⁻205.1234205.1234 researchgate.net
bbCID MS/MS FragmentC₁₁H₁₇⁻161.1330161.1330 researchgate.net

Advanced Spectroscopic Techniques for Characterization and Quantification

Solid-State Nuclear Magnetic Resonance (SSNMR) for Polymorphic and Dynamic Studies

Solid-State Nuclear Magnetic Resonance (SSNMR) is an indispensable, non-destructive technique for investigating the structure, polymorphism, and molecular dynamics of solid pharmaceutical compounds like this compound. researchgate.netrsc.org Unlike solution-state NMR, SSNMR provides detailed information about the local environment and motion of nuclei in the solid state, making it ideal for characterizing crystalline and amorphous forms, as well as their interconversions. rsc.org

Detailed SSNMR studies on this compound have revealed significant insights into its dynamic properties. researchgate.netnih.gov By analyzing various ¹H and ¹³C spectral and relaxation properties at different temperatures, researchers have characterized the internal rotations and interconformational jumps of the molecule. nih.gov These motions are categorized into different frequency regimes: fast (>10⁶ Hz), intermediate (10³–10⁶ Hz), and slow (<10³ Hz). nih.gov For this compound, the rotations of the methyl and isobutyl groups are in the fast regime, while the π-flip of the phenyl ring occurs in the intermediate regime. nih.gov

A comparison between the acidic form of ibuprofen and its sodium salt using SSNMR showed that despite their similar chemical structures, their dynamic properties in the solid state are notably different. researchgate.netnih.gov At room temperature, the phenyl and isobutyl groups of this compound exhibit greater mobility. researchgate.net This difference in molecular mobility is reflected in the resolution and intensity of signals in the SSNMR spectra. researchgate.net Furthermore, SSNMR, combined with other techniques, has been used to study the reversible solid-solid transition between the hydrated racemic compound and the anhydrous conglomerate of sodium ibuprofen. acs.org

Table 2: Dynamic Properties of this compound Fragments Determined by SSNMR

This interactive table summarizes the motional regimes and activation energies for different molecular fragments of this compound.

Molecular FragmentType of MotionMotional RegimeActivation Energy (kJ/mol)Reference
Methyl GroupsRotationFastNot Specified nih.gov
Isobutyl GroupRotationFastNot Specified nih.gov
Phenyl Ringπ-flipIntermediateNot Specified nih.gov

X-ray Powder Diffraction (XRPD) for Solid-State Characterization

X-ray Powder Diffraction (XRPD) is a primary and non-destructive analytical technique for the characterization of solid-state materials in pharmaceutical sciences. jinr.ruscielo.br It is exceptionally effective for identifying the crystalline form of a substance, including its specific polymorphs, solvates, or salts. scielo.br Each crystalline solid produces a unique diffraction pattern, characterized by the angular position (2θ) and intensity of the diffracted X-rays, which serves as a "fingerprint" for that particular solid form. scielo.br

In the study of ibuprofen and its sodium salt, XRPD is fundamental for phase identification and polymorphic screening. jinr.ruresearchgate.net For example, research has used XRPD to confirm the formation of a new cocrystalline phase of ibuprofen with nicotinamide (B372718) by showing a unique diffraction pattern distinct from the individual components. mdpi.com The technique is also used to verify the crystalline nature of ibuprofen samples and to identify the most thermodynamically stable polymorphic form. jinr.ruresearchgate.net

Furthermore, XRPD plays a crucial role in studying phase transitions. A combined study using XRPD, SSNMR, and calorimetry investigated the solid-solid transition of this compound salt between its hydrated racemic compound (a dihydrate) and its anhydrous conglomerate form. acs.org The changes in the diffraction patterns upon dehydration and rehydration confirmed the reversibility of this transformation. acs.org The characteristic diffraction peaks observed in an XRPD pattern allow for the unambiguous identification and differentiation of various solid forms of this compound.

Table 3: Characteristic X-ray Powder Diffraction (XRPD) Peaks for Ibuprofen

This interactive table displays the characteristic 2θ values for a common crystalline form of ibuprofen.

Compound FormCharacteristic Diffraction Peaks (2θ)Reference
Ibuprofen (Crystalline)6.00, 12.1, 16.53, 17.48, 20.16, 22.33 mdpi.com
Ibuprofen (Polymorph I)10.57, 16.9, 17.65 researchgate.net

Method Validation and Quality Control in Research Settings

Method validation is a critical process in pharmaceutical analysis that ensures an analytical method is suitable for its intended purpose. For this compound research, this involves demonstrating that methods used for quantification and impurity determination are accurate, precise, specific, and robust. These validation studies are performed in accordance with guidelines from the International Conference on Harmonization (ICH). ijarsct.co.inglobalresearchonline.net

Key validation parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or excipients. researchgate.net Forced degradation studies are often performed to demonstrate specificity. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a high correlation coefficient (e.g., >0.999) over a specified concentration range. ijarsct.co.inglobalresearchonline.net

Accuracy: The closeness of the test results to the true value, often determined through recovery studies where a known amount of standard is added to a sample. globalresearchonline.netresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and includes repeatability (intra-day) and intermediate precision (inter-day). researchgate.netdergipark.org.tr

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. globalresearchonline.netdergipark.org.tr

Various analytical methods for ibuprofen, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Spectrophotometry, have been developed and validated. ijarsct.co.inresearchgate.netdergipark.org.tr The results of these validation studies confirm that the methods are sensitive, specific, and reliable for the quality control of ibuprofen and its formulations. researchgate.netdergipark.org.tr

Table 4: Summary of Validation Parameters for Different Ibuprofen Analytical Methods

This interactive table provides an overview of reported validation data for various analytical techniques used to quantify ibuprofen.

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)Reference
UV-Spectrophotometry5–250.99999.79%<2% ijarsct.co.in
UV-Spectrophotometry5–250.999897.83%<1% globalresearchonline.net
UPLC-MS/MS0.001–50.992198.07%–102.66%<6.24% dergipark.org.tr
HPLCNot SpecifiedNot SpecifiedAssessed via spike-recoveryGood repeatability researchgate.net

Advanced Formulation Science and Drug Delivery Concepts Mechanistic and Theoretical Focus

Solubility Enhancement Strategies (Chemical and Physical Mechanisms)

Improving the solubility of ibuprofen (B1674241) is a primary goal in formulation science. Various chemical and physical strategies are employed to achieve this, each with distinct underlying mechanisms.

Salt Form Optimization and Characterization (beyond sodium)

While ibuprofen sodium is a common salt form with improved solubility compared to the free acid, research has extended to other salt forms to further optimize this property. patsnap.combasf.com Salts of ibuprofen with amino acids like lysine (B10760008) and arginine have shown significant promise. rsc.orgnih.govgoogle.com

Ibuprofen lysinate, the lysine salt of ibuprofen, is notably more water-soluble than the standard ibuprofen acid. basf.comwikipedia.org Similarly, ibuprofen arginate, formed by combining ibuprofen with the amino acid L-arginine, exhibits high solubility in water. nih.govabmole.com This increased solubility is attributed to the ionic nature of the salt, which readily dissociates in an aqueous environment. The presence of the highly soluble amino acid counterions, L-arginine and L-lysine, facilitates this process. nih.govinnovareacademics.in

The characterization of these salts involves techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the formation of a new chemical entity rather than a simple physical mixture. sci-hub.se For instance, the DSC curve of a newly synthesized ibuprofen salt will show a different melting point from that of the parent ibuprofen. sci-hub.se

Table 1: Comparative Solubility of Ibuprofen and its Salt Forms

CompoundSolubility in WaterReference
Ibuprofen (acid)< 0.1% basf.com
Ibuprofen Lysinate~17% basf.com
Ibuprofen Arginate20 mg/mL abmole.com
Ibuprofen Isobutanolammonium Salt315.201 mg/mL sci-hub.se

Cocrystallization and Eutectic Systems in Research

Cocrystallization is a technique that has gained significant interest for its ability to modify the physicochemical properties of drugs without altering their pharmacological effects. nih.gov A cocrystal is a multi-component crystal in which the components are held together by non-covalent interactions.

Research has demonstrated that cocrystals of ibuprofen with coformers like nicotinamide (B372718) can significantly enhance solubility. researchgate.netnih.gov The formation of an ibuprofen-nicotinamide cocrystal has been shown to increase aqueous solubility by up to 70-fold compared to crystalline ibuprofen. researchgate.net This enhancement is attributed to the reduction of the solvation barrier by incorporating the highly soluble coformer, nicotinamide, into the crystal lattice of ibuprofen. researchgate.net The mechanism involves the formation of a "spring and hover" dissolution behavior, where an initial rapid dissolution is followed by a sustained high concentration, facilitated by the complexation between ibuprofen and nicotinamide in solution. researchgate.net

Eutectic systems represent another approach to solubility enhancement. A eutectic mixture is a combination of two or more components that melt at a temperature lower than the melting points of the individual components. researchgate.net

Studies have explored the use of eutectic mixtures of ibuprofen with compounds like menthol. dovepress.comtandfonline.com Menthol and camphor (B46023) can form a volatile eutectic solvent for ibuprofen. dovepress.com The solubility of ibuprofen in a menthol-camphor eutectic solvent was found to be 282.11 ± 6.67 mg/mL, which is a significant increase. nih.gov The mechanism involves the formation of a liquid eutectic at room temperature, which can then be used to dissolve the drug. dovepress.com This approach can be utilized in formulations like emulsions, where the drug-loaded eutectic solvent forms the internal phase. scientific.net

Table 2: Research Findings on Ibuprofen Cocrystals and Eutectic Systems

SystemCoformer/Eutectic ComponentKey FindingReference
CocrystalNicotinamide7.5 to 70-fold increase in aqueous solubility compared to pure ibuprofen. researchgate.netrsc.org
Eutectic SystemMenthol/CamphorIbuprofen solubility of 282.11 ± 6.67 mg/mL in the eutectic solvent. nih.gov

Mechanisms of Amorphous Solid Dispersion Stabilization

Amorphous solid dispersions (ASDs) are a well-established strategy to improve the solubility of poorly water-soluble drugs like ibuprofen. bohrium.com In an ASD, the drug is dispersed in an amorphous state within a polymer matrix. The amorphous form of a drug generally has a higher apparent solubility and dissolution rate than its crystalline counterpart. diva-portal.org

The primary challenge with ASDs is the physical instability of the amorphous state, which has a thermodynamic tendency to revert to the more stable crystalline form. diva-portal.org Polymers play a crucial role in stabilizing the amorphous drug. The mechanisms of stabilization are multifaceted:

Reduction of Molecular Mobility: Polymers, such as hypromellose (HPMC) and polyvinylpyrrolidone (B124986)/vinyl acetate (B1210297) (PVP-VA), increase the glass transition temperature (Tg) of the dispersion, thereby reducing the molecular mobility of the ibuprofen molecules and hindering crystallization. diva-portal.org Ibuprofen itself can act as a plasticizer, lowering the Tg of the polymer matrix. mdpi.com

Drug-Polymer Interactions: Specific interactions, such as hydrogen bonding between the drug and the polymer, can further stabilize the amorphous form. mdpi.com

Colloidal Stabilization: When an ASD dissolves, it can generate a supersaturated solution. Polymers can stabilize the resulting colloidal drug-rich phase, preventing rapid precipitation. nih.gov For instance, HPMC and charged polymers like Eudragit E PO can adsorb to the surface of drug-rich droplets, providing steric and electrostatic repulsion, respectively, which suppresses coalescence. nih.gov

Confinement Effects: Mesoporous silica (B1680970) can also be used as a carrier to stabilize amorphous ibuprofen. The drug is loaded into the pores of the silica, and the confinement within the nanoscale pores can suppress crystallization. bohrium.comdiva-portal.org

Controlled Release Systems (Chemical Engineering and Materials Science Perspective)

Beyond enhancing solubility for rapid action, controlling the release of ibuprofen over an extended period is another important formulation goal. This is often achieved using polymer-based systems and nanoparticles.

Polymer-Based Delivery Systems: Mechanisms of Drug Release

Polymer-based matrix systems are widely used for the controlled release of ibuprofen. scispace.com These systems are typically formulated as tablets where the drug is dispersed within a polymer matrix. The mechanism of drug release is a complex interplay of several processes:

Diffusion: Once the tablet is in an aqueous environment, water penetrates the matrix, dissolving the drug. The dissolved drug then diffuses out of the matrix through the water-filled channels. The rate of diffusion is governed by Fick's law and depends on the drug's concentration gradient and the tortuosity of the diffusion path within the matrix. scispace.comnih.gov

Swelling: Hydrophilic polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC), swell upon contact with water, forming a gel layer. scispace.com This swelling increases the diffusion path length for the drug, thereby slowing down its release.

The release kinetics can be a combination of these mechanisms, often described as anomalous (non-Fickian) diffusion. scielo.org.mx The specific release profile can be tailored by selecting polymers with different properties (e.g., viscosity grades of HPMC) and by adjusting the drug-to-polymer ratio. scispace.comnih.gov For instance, increasing the concentration of a release-controlling polymer like Eudragit RSPO in a matrix tablet leads to a slower release of ibuprofen. nih.gov

Nanoparticulate Systems: Synthesis, Loading, and Release Mechanisms

Nanoparticulate systems offer a versatile platform for the controlled delivery of ibuprofen. These systems can be engineered to release the drug in response to specific stimuli or over a prolonged period.

Synthesis and Loading: Various methods are employed for the synthesis of ibuprofen-loaded nanoparticles.

Emulsification-Diffusion: This method is used to create nanocapsules and nanospheres from polymers like Eudragit®. scielo.org.mx

Hot Homogenization: This technique is used to prepare solid lipid nanoparticles (SLNs), where ibuprofen is dissolved in a molten lipid phase that is then emulsified and cooled. researchgate.net

Nanoprecipitation: In this method, a solution of the drug and a polymer (e.g., ethyl cellulose) in an organic solvent is added to an aqueous phase, causing the nanoparticles to precipitate. researchgate.net

One-Pot Synthesis: This approach has been used to create ibuprofen-loaded zinc oxide (ZnO) nanoparticles and zeolitic imidazolate framework-8 (ZIF-8) nanohybrids. acs.orgacs.org Drug loading can be achieved during the synthesis process itself. For example, in ZnO nanoparticles, ibuprofen can be incorporated with a high drug loading capacity. acs.org

Release Mechanisms: The release of ibuprofen from nanoparticles is governed by several factors, including the nanoparticle composition, drug loading, and the external environment.

Diffusion: The drug diffuses from the nanoparticle matrix into the surrounding medium. This is a primary mechanism for both polymeric and lipid-based nanoparticles. scielo.org.mx

Polymer Erosion/Degradation: For biodegradable polymers, the degradation of the polymer matrix leads to drug release. scielo.org.mx

pH-Triggered Release: Smart polymeric systems can be designed to release ibuprofen in response to pH changes. For example, nanoparticles prepared from certain copolymers can be stable at neutral pH but release the drug in alkaline conditions. chemrxiv.orgkent.ac.uk Similarly, ibuprofen-loaded cellulose (B213188) nanofibril systems have shown pH-responsive release, with a higher cumulative release under alkaline conditions. researchgate.netnih.gov

Stimulus-Responsive Release: Dual-stimulus systems, such as ibuprofen-loaded ZnO nanoparticles in a nanofiber membrane, can exhibit increased drug release in response to changes in both pH and temperature, mimicking an inflammatory environment. acs.org

Prodrug-Based Delivery Approaches and Their Chemical Principles

Prodrug design for ibuprofen primarily targets the modification of its free carboxylic acid group. This functional group is responsible for local irritation in the gastrointestinal tract and contributes to the drug's poor water solubility. mdpi.comgoogle.com The fundamental chemical principle behind most ibuprofen prodrugs is the temporary masking of this carboxyl group through the formation of a bioreversible linkage, most commonly an ester or an amide bond. google.comresearchgate.net The prodrug, being pharmacologically inactive, traverses biological membranes or has its properties altered, and then undergoes chemical or enzymatic hydrolysis in vivo to regenerate the active parent ibuprofen molecule. nih.gov

Esterification is the most prevalent strategy. By reacting the carboxylic acid of ibuprofen with an alcohol, a less acidic and more lipophilic ester is formed. mdpi.comgoogle.com This modification can enhance membrane permeability for improved topical delivery or alter solubility profiles. The in vivo hydrolysis of these ester prodrugs is often catalyzed by ubiquitous esterase enzymes present in plasma, the liver, and other tissues, ensuring the release of ibuprofen at the desired site of action. researchgate.netnih.gov The rate of this hydrolysis can be tuned by modifying the nature of the alcohol moiety; bulkier or electronically different groups can create steric hindrance or electronic effects that slow or speed up the enzymatic cleavage. researchgate.net

A variety of promoieties have been explored for creating ibuprofen ester prodrugs:

Alkyl Esters: Simple alkyl esters (e.g., methyl, ethyl, butyl esters) have been synthesized to increase lipophilicity for applications like topical delivery.

Glyceride Prodrugs: Attaching ibuprofen to a glycerol (B35011) backbone, sometimes with other fatty acids like dipalmitate, creates highly lipophilic prodrugs. researchgate.net

Polyethylene Glycol (PEG) Conjugates: PEGylation, the covalent attachment of PEG chains to ibuprofen, is a sophisticated approach to enhance water solubility and prolong circulation half-life. tandfonline.comtandfonline.com These polymeric prodrugs are typically formed by creating an ester link between ibuprofen and a PEG carrier. tandfonline.comtandfonline.com The hydrolysis rate can be influenced by the type of linker used (e.g., ester, amide, or thioester), with studies showing different release profiles in aqueous solutions and human plasma. tandfonline.com For instance, thioester-linked PEG-ibuprofen prodrugs have shown higher drug release compared to their ester- and amide-linked counterparts. tandfonline.com

Mutual Prodrugs: This approach involves covalently linking ibuprofen to another pharmacologically active agent, creating a single molecule. A common example is the esterification of ibuprofen with paracetamol. uobaghdad.edu.iq The resulting compound acts as a prodrug for both molecules, which are released upon hydrolysis. This strategy aims to achieve synergistic effects or a broader spectrum of activity. uobaghdad.edu.iq The hydrolysis of such an ester is pH-dependent, showing stability in acidic conditions (like the stomach) and faster breakdown at higher pH values. uobaghdad.edu.iq

The chemical principle of hydrolysis is central to the function of these prodrugs. The rate of hydrolysis is pH-dependent, with ester linkages generally being more stable in acidic environments and more labile in neutral or alkaline conditions, which facilitates drug release in the intestines or bloodstream rather than the stomach. researchgate.netuobaghdad.edu.iq Furthermore, enzymatic catalysis by esterases in plasma, the liver, and other tissues significantly accelerates the cleavage of the ester bond compared to simple chemical hydrolysis in aqueous buffer solutions. researchgate.net

Prodrug TypePromoietiesLinkageKey Chemical Principle
Simple Esters Alkyl groups, GlycerolEsterMasking of the carboxylic acid to increase lipophilicity; in vivo enzymatic hydrolysis.
Polymeric Prodrugs Polyethylene Glycol (PEG)Ester, Amide, ThioesterCovalent attachment to a polymer to increase water solubility and half-life; controlled release via hydrolysis of the linker.
Mutual Prodrugs Paracetamol, Nicotinic AcidEsterCombination of two drugs in one molecule; synergistic action upon hydrolytic cleavage.

Solid-State Chemistry in Formulation Design

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, manufacturability, and bioavailability. For this compound, controlling these properties through particle engineering and ensuring compatibility with excipients are key aspects of formulation design.

Particle Engineering and Crystallization Processes

This compound, being the salt of a weak acid, offers advantages over ibuprofen, such as higher water solubility and a higher melting point (approximately 220 °C), which facilitates processing. acs.orgresearchgate.net However, its solid-state form, including particle size, morphology, and crystallinity, significantly impacts its performance. Particle engineering techniques are employed to manipulate these characteristics to achieve desired dissolution rates and bioavailability. nih.gov

One advanced technique is the use of supercritical fluids, such as carbon dioxide, as an antisolvent. ufrn.brresearchgate.net Processes like Precipitation with Compressed Antisolvent (PCA) and Supercritical Antisolvent (SAS) precipitation are used to produce fine particles of this compound with controlled size and distribution. acs.orgnih.gov In these processes, this compound is dissolved in a solvent (e.g., ethanol) and then sprayed into a chamber containing supercritical CO2. The solvent rapidly dissolves in the CO2, which is a poor solvent for the drug, causing the this compound to precipitate as fine particles. researchgate.net By carefully controlling process parameters such as temperature, pressure, solution concentration, and flow rates, it is possible to reproducibly control the particle size and morphology. acs.orgnih.gov

Research has shown that these techniques can produce either crystalline, rod-like particles (1–5 μm) or amorphous, spherical nanoparticles (around 500 nm or smaller). acs.orgufrn.br The ability to selectively generate different forms is governed by the kinetics of nucleation and crystal growth. nih.gov Amorphous particles, lacking a long-range ordered crystal lattice, generally exhibit higher dissolution rates compared to their crystalline counterparts.

Polymorphism is another critical consideration. This compound is known to exist in different polymorphic forms, which are distinct crystalline structures of the same compound. Three polymorphs have been described: the α, β, and γ forms. acs.org The γ-form is the thermodynamically stable form and is a racemic conglomerate, where the R- and S-enantiomers crystallize in separate particles. acs.org The α and β forms are metastable racemic compounds, with both enantiomers co-existing in the same crystal lattice. acs.org SAS processing has been shown to produce different polymorphs, with powder X-ray diffraction (PXRD) patterns confirming the crystalline structure of the resulting particles. acs.org

Conventional crystallization methods are also used. Ibuprofen itself can be crystallized from various solvents to produce crystals with improved flow properties and higher bulk density. google.com For this compound, crystallization processes can involve reacting ibuprofen with a sodium source, such as sodium carbonate or a salt of a long-chain carboxylic acid, in a suitable solvent system like ethanol (B145695) or acetone, to precipitate this compound dihydrate. google.com Co-crystallization with disintegrants like starch or sodium starch glycolate (B3277807) has also been explored to engineer ibuprofen particles with simultaneously improved flow, compaction, and dissolution behavior, without forming different polymorphic forms or chemical interactions. hud.ac.uk

Particle Engineering TechniqueKey Process ParametersResulting Particle CharacteristicsImpact on Properties
Supercritical Antisolvent (SAS) Precipitation Pressure, Temperature, Concentration, Flow RatesCrystalline (rod-like, 1-5 µm) or Amorphous (spherical, <500 nm) particles. acs.orgEnhanced dissolution rate and bioavailability due to smaller particle size. ufrn.br
Precipitation with Compressed Antisolvent (PCA) Antisolvent addition rate, Temperature, ConcentrationControlled particle size and size distribution. nih.govImproved in vitro drug activity and dissolution. nih.gov
Co-crystallization Solvent system, Presence of co-formers (e.g., starch)Engineered crystals with incorporated excipients.Simultaneously improved flow, compaction, and dissolution. hud.ac.uk

Excipient Compatibility Studies (Chemical Interactions)

Ensuring the chemical compatibility between this compound and various excipients is a mandatory step in preformulation to guarantee the stability, safety, and efficacy of the final dosage form. researchgate.netakjournals.com Incompatibility can lead to degradation of the API, altered dissolution profiles, and reduced shelf-life. researchgate.net Several analytical techniques are used to detect potential chemical interactions, primarily thermal analysis and spectroscopic methods. akjournals.comsjf.edu

Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) is a primary tool for screening compatibility. sjf.eduscispace.com It measures the heat flow associated with thermal transitions in a material as a function of temperature. When a binary mixture of a drug and an excipient is heated, any chemical interaction is often indicated by a shift in the melting point of the drug, a change in the enthalpy of fusion, or the appearance of new exothermic or endothermic peaks. researchgate.netakjournals.com Studies on ibuprofen have shown interactions with certain excipients. For example, in mixtures with magnesium stearate (B1226849) and Macrogol 6000, DSC thermograms showed significant changes, suggesting a potential chemical interaction. scribd.comresearchgate.net Similarly, a study on an this compound–cationic dextran (B179266) conjugate showed the disappearance of the ibuprofen melting peak, providing evidence of interaction and the formation of a highly amorphous state. nih.gov

Spectroscopic Analysis (FT-IR): Fourier Transform Infrared (FT-IR) spectroscopy is used as a complementary technique to confirm and understand the nature of interactions detected by DSC. akjournals.comresearchgate.net FT-IR analysis identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. A chemical interaction between the drug and an excipient can lead to the formation or breaking of chemical bonds, which is observed as a shift in the position or intensity of absorption bands, or the appearance of new bands. scribd.com For the this compound-dextran conjugate, FT-IR confirmed the interaction was due to electrostatic forces and hydrogen bonding. nih.gov In studies of ibuprofen with various common excipients, the absence of significant changes in the FT-IR spectra of mixtures compared to the pure components indicates compatibility. hud.ac.ukakjournals.com

X-ray Powder Diffraction (XRPD): XRPD provides information about the solid-state nature (crystalline or amorphous) of the material. researchgate.netscribd.com Chemical interactions can lead to changes in the crystal lattice of the drug or the formation of a new solid phase, which can be detected by changes in the diffraction pattern. researchgate.net For ibuprofen, XRPD has been used to support DSC and FT-IR findings, confirming that while some excipients like magnesium stearate may cause interactions, others like starch, microcrystalline cellulose, and talc (B1216) are compatible, showing that the characteristic peaks of the drug remain unchanged in the physical mixture. akjournals.comscribd.com

Common excipients tested for compatibility with ibuprofen include diluents (lactose, microcrystalline cellulose), binders (polyvinylpyrrolidone), disintegrants (starch, sodium starch glycolate), and lubricants (magnesium stearate, talc). researchgate.netakjournals.comscispace.com While most are found to be compatible, specific interactions, particularly with lubricants like magnesium stearate, are frequently reported for acidic drugs like ibuprofen. scribd.comresearchgate.net

Analytical TechniquePrinciple of DetectionIndication of Interaction with Ibuprofen/Ibuprofen Sodium
Differential Scanning Calorimetry (DSC) Changes in thermal events (melting point, enthalpy). akjournals.comShift/disappearance of the drug's melting endotherm; appearance of new peaks (e.g., with magnesium stearate, Macrogol 6000, cationic dextran). scribd.comnih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy Shifts in vibrational frequencies of functional groups. researchgate.netDisappearance, broadening, or shifting of characteristic peaks (e.g., carboxyl group), indicating new bonding (e.g., with cationic dextran). nih.gov
X-ray Powder Diffraction (XRPD) Changes in the crystalline structure/diffraction pattern. scribd.comAlteration of characteristic drug peaks or appearance of a new pattern, indicating solid-state transformation or new entity formation. researchgate.net

In Vitro and in Silico Toxicology and Biochemical Safety Mechanisms

Cellular Toxicity Mechanisms

The cellular toxicity of ibuprofen (B1674241) sodium involves several mechanisms, including its effects on cell viability, mitochondrial function, and the induction of programmed cell death (apoptosis).

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are crucial for determining the concentrations at which a substance becomes toxic to cells. Studies have shown that ibuprofen sodium's cytotoxicity is concentration-dependent. For instance, in human glioma cell lines, ibuprofen exhibited a concentration-dependent decrease in cell viability, with an IC50 (the concentration required to inhibit the growth of 50% of cells) of 1 mM. plos.org Similarly, research on human hepatoma cells (HepG2) demonstrated that ibuprofen and ethanol (B145695) together can cause synergistic hepatotoxicity. biomolther.org In 2D cultures, significant cytotoxicity was observed with 0.8 mM of ibuprofen when combined with 200 mM of ethanol, and this effect was seen at a lower ibuprofen concentration (0.2 mM) in 3D spheroid cultures. biomolther.org

Conversely, some studies indicate a lack of significant cytotoxicity at lower concentrations. In one study using RAW264.7 macrophage cells, this compound was found to be non-cytotoxic in the concentration range of 12.5–100 μM. nih.gov Another study on Caco-2 cells reported low toxicity for ibuprofen, with EC50 values (the concentration that causes a response in 50% of the population) higher than 4.0 mM. mdpi.com

A study comparing the acute oral toxicity of ibuprofen and this compound in rats established a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg for both. fda.gov However, at higher doses of 500 mg/kg and 650 mg/kg, toxic effects were more pronounced in the animals treated with this compound. fda.gov

Interactive Data Table: In Vitro Cytotoxicity of Ibuprofen

Cell LineAssay TypeConcentration(s)Observed EffectReference
Human Glioma Cells (HTZ-349, U87MG, A172)Cell Viability0.5–2.0 mMConcentration-dependent decrease in cell viability (IC50 ~1 mM) plos.org
Human Hepatoma (HepG2)WST-1 Assay0.8 mM (with 200 mM EtOH)Significant cytotoxicity biomolther.org
Human Hepatoma (HepG2) 3D SpheroidsWST-1 Assay0.2 mM (with 700 mM EtOH)Synergistic hepatotoxicity biomolther.org
RAW264.7 MacrophagesMTT Assay12.5–100 μMNon-cytotoxic nih.gov
Caco-2Cell Viability>4.0 mMLow toxicity (EC50 > 4.0 mM) mdpi.com
Adenocarcinoma Gastric Cells (AGS)Cell Proliferation/Apoptosis500 μMInhibition of cell proliferation and angiogenesis, induction of apoptosis medchemexpress.com

Oxidative Stress Induction and Related Biochemical Mechanisms

Ibuprofen has been shown to induce oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.comnih.gov This can lead to cellular damage.

Research indicates that ibuprofen can generate ROS, leading to mitochondrial damage and apoptosis. plos.orgnih.gov The combination of ibuprofen and ethanol has been found to increase the generation of hydrogen peroxide, indicating potentiation of oxidative stress in hepatocytes. biomolther.org This oxidative stress appears to be a key mechanism behind the synergistic hepatotoxicity of ibuprofen and alcohol. biomolther.org Studies in zebrafish have also shown that ibuprofen can alter the antioxidant defense system and increase oxidative stress markers. mdpi.com

The mechanism of ROS production can involve the inhibition of cyclooxygenase (COX) enzymes, which in turn can lead to the generation of ROS and subsequent mucosal injury in the gastrointestinal tract. nih.gov Furthermore, ibuprofen treatment has been observed to reduce levels of lipid peroxidation, tyrosine nitration, and protein oxidation, suggesting a complex role in modulating oxidative damage. nih.gov In some contexts, such as in models of Alzheimer's disease, S-ibuprofen has been found to inhibit the Aβ fibril-stimulated production of ROS by microglia. nih.gov

Genotoxicity and Mutagenicity Studies (Cellular Level)

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer.

In Vitro Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration Assays)

The genotoxic potential of ibuprofen has been evaluated in various in vitro assays with mixed results.

The Ames test , which uses bacteria to test whether a chemical can cause mutations in the DNA, has generally shown negative results for ibuprofen. basf.comfda.govfda.gov This suggests that ibuprofen is not mutagenic in bacteria. basf.com

Chromosomal aberration assays in mammalian cells, however, have produced some positive findings. These assays assess the ability of a substance to cause structural changes in chromosomes. One study found that phospho-ibuprofen (a derivative) induced chromosomal aberrations in Chinese Hamster Ovary (CHO) cells in the presence of metabolic activation (S9). nih.gov Ibuprofen itself tested negative for chromosomal aberrations in this study but was positive for inducing micronuclei (a sign of chromosomal damage) at higher concentrations. nih.gov Another study reported that ibuprofen administered orally to mice led to a dose-dependent increase in chromosomal aberrations in bone marrow cells. researchgate.net However, other research has indicated that ibuprofen did not increase sister chromatid exchange (another marker of genotoxicity) after two weeks of treatment in vivo. silae.it Furthermore, a study on human peripheral lymphocytes found no increase in chromosomal aberrations after seven days of treatment with naproxen (B1676952) sodium, a related NSAID. fda.gov

Interactive Data Table: Genotoxicity of Ibuprofen in In Vitro Assays

AssayTest SystemMetabolic Activation (S9)ResultReference
Ames TestSalmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538With and withoutNegative fda.govfda.gov
Ames TestBacterial strainsNot specifiedNot mutagenic basf.com
Chromosomal Aberration AssayChinese Hamster Ovary (CHO) cellsWith and withoutNegative for ibuprofen, Positive for phospho-ibuprofen (with S9) nih.gov
In Vitro Micronucleus AssayChinese Hamster Ovary (CHO) cellsWith S9Positive for ibuprofen (at 125 and 250 μg/ml) nih.gov
GADD45α-GFP GreenScreen AssayHuman cellsWith and withoutNegative nih.gov
Chromosomal Aberration TestMouse bone marrow cells (in vivo)N/APositive (dose-dependent) researchgate.net

Computational Toxicology and Prediction Models

Computational toxicology uses mathematical and computer-based models to predict the toxic effects of chemicals.

Structure-Toxicity Relationship (STR) Modeling

Structure-Toxicity Relationship (STR) modeling is a computational approach that relates the chemical structure of a molecule to its toxicological properties. For ibuprofen, computational studies have been employed to understand its metabolism and potential for toxicity. researchgate.net These in silico methods can provide detailed information at the atomic level that is often not available from experimental studies. researchgate.net

Recent research has focused on designing novel ibuprofen analogues with potentially reduced side effects and enhanced medicinal effects. nih.gov By making specific modifications to the core structure of ibuprofen, such as adding different functional groups, it is possible to predict changes in properties like hepatotoxicity, nephrotoxicity, and carcinogenicity using computational models. nih.gov These studies suggest that modified structures could offer improved therapeutic action with a better safety profile compared to the parent drug. nih.gov Furthermore, computational models are being developed to predict the oral bioavailability and potential cytotoxicity of new ibuprofen prodrugs. nih.gov

Molecular Docking to Toxicity Receptors (Theoretical Aspects)

In silico studies, particularly molecular docking, have been employed to predict and understand the interaction of ibuprofen and its derivatives with various biological targets, including those associated with toxicity. These computational methods simulate the binding of a ligand (ibuprofen) to the active site of a receptor, providing insights into binding affinity and potential interactions.

For instance, molecular docking studies have been used to evaluate the anti-inflammatory potential of ibuprofen derivatives by examining their interaction with cyclooxygenase (COX) enzymes. researchgate.net These studies often compare the binding energy and interaction patterns of the derivatives to that of the parent ibuprofen molecule. researchgate.netmdpi.com For example, the binding energy of ibuprofen with the COX-2 enzyme has been calculated to be -5.33 kcal/mol, involving interactions with amino acid residues like THR212 through hydrogen bonds and hydrophobic interactions. mdpi.com Derivatives of ibuprofen have been designed and evaluated in silico to improve binding affinity to COX-2. researchgate.netmdpi.com

In the context of toxicity, in silico tools can predict potential adverse effects. For ibuprofen, these predictions have aligned with known side effects, such as hepatotoxicity and gastrointestinal irritation. mdpi.com The toxicophoric groups identified, like 2-arylacetic or 3-arylpropionic acid for hepatotoxicity and alpha-substituted propionic acid for gastrointestinal irritation, are recognized through these computational models. mdpi.com

Furthermore, molecular docking has been utilized to explore the potential of ibuprofen to interact with other proteins, such as the main protease (Mpro) of SARS-CoV-2. nih.govtandfonline.comnih.gov These studies have shown that both R(-) and S(+) isomers of ibuprofen can bind to the active site of Mpro with favorable binding energies, suggesting a potential for interaction. nih.govtandfonline.comnih.gov The influence of environmental factors, such as ionic strength (e.g., NaCl concentration), on the stability and affinity of these interactions has also been investigated through molecular dynamics simulations. nih.gov

The table below summarizes findings from various molecular docking studies on ibuprofen and its derivatives with different protein targets.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
IbuprofenCOX-2-5.33THR212 mdpi.com
Ibuprofen Derivative (IA)COX-2-6.48TYR385 mdpi.com
R(-)IbuprofenSARS-CoV-2 Mpro-6.2- tandfonline.comnih.gov
S(+)IbuprofenSARS-CoV-2 Mpro-5.7- tandfonline.comnih.gov

Biodegradation Pathways of this compound by Microorganisms

Ibuprofen is considered an emerging environmental contaminant due to its widespread use and incomplete removal in wastewater treatment plants. nih.govresearchgate.net However, various microorganisms have demonstrated the ability to biodegrade ibuprofen, offering a potential bioremediation strategy. nih.govnih.gov The biodegradation of ibuprofen typically involves several pathways depending on the specific microorganism. mdpi.com

Numerous bacterial strains have been identified as capable of degrading ibuprofen, often utilizing it as a carbon source. nih.govnih.gov These include species from genera such as Klebsiella, Pseudomonas, Mycolicibacterium, Sphingomonas, Bacillus, and Patulibacter. nih.govmdpi.com Fungi, like the white-rot fungus Phanerochaete chrysosporium, have also been shown to degrade ibuprofen completely. nih.gov

The structural characteristics of ibuprofen, particularly its aromatic ring with branched substitutions, make it relatively resistant to degradation. nih.gov However, microorganisms have evolved enzymatic machinery to break down this compound. The primary mechanism of bacterial biodegradation of ibuprofen is hydroxylation, which can occur on the isobutyl side chain, the propanoic acid side chain, or the aromatic ring. mdpi.com

Enzymatic and Non-Enzymatic Degradation Mechanisms in Environmental Systems

The microbial degradation of ibuprofen is primarily an enzymatic process. A variety of enzymes have been implicated in the different stages of its breakdown.

Enzymatic Degradation:

Monooxygenases and Dioxygenases: These enzymes are crucial for the initial hydroxylation steps. Aliphatic monooxygenases hydroxylate the isobutyl chain to form hydroxyibuprofen derivatives. mdpi.com Dioxygenases are involved in the hydroxylation of the aromatic ring and its subsequent cleavage. nih.govfrontiersin.org For example, Achromobacter spanius S11 utilizes monooxygenases for C-H hydroxylation, and the presence of catechol 1,2-dioxygenase activity has been confirmed. mdpi.com

Acyl-CoA Synthase: This enzyme is involved in pathways where the propionic acid side chain is activated by the addition of coenzyme A (CoA). mdpi.com This activation facilitates further degradation.

Dehydrogenases: Following hydroxylation, dehydrogenases can further oxidize the resulting alcohol groups. mdpi.com

Carboxylic Acid Reductase: In some bacteria, like Nocardia sp. NRRL 5646, a carboxylic acid reductase system reduces the carboxylic acid group of ibuprofen to an alcohol. mdpi.com

Laccase and Peroxidase: The activity of these enzymes has also been detected in ibuprofen-degrading bacteria, suggesting their role in the degradation process. mdpi.com

Non-Enzymatic Degradation:

While microbial enzymatic action is the primary driver of ibuprofen degradation in the environment, some non-enzymatic processes can contribute to its transformation, although to a lesser extent. ufz.de These can include abiotic processes like photolysis in surface waters. frontiersin.org However, studies have confirmed that the removal of ibuprofen in systems like activated sludge is largely dependent on biological degradation. yildiz.edu.tr The chemical stability of ibuprofen is influenced by factors such as pH and temperature, with degradation increasing at higher temperatures. asianpubs.org

Identification of Biodegradation Products and Their Chemical Properties

The most commonly identified initial biodegradation products are hydroxylated derivatives of ibuprofen. These include:

Hydroxyibuprofen: This is a major group of metabolites formed by the hydroxylation of the isobutyl side chain. 2-hydroxyibuprofen (B1664085) is a frequently detected intermediate. mdpi.commdpi.comyildiz.edu.tr

Carboxyibuprofen: This metabolite results from the oxidation of the methyl group on the isobutyl side chain. yildiz.edu.trnih.gov

Further degradation of these initial products leads to the formation of other compounds. For example, the pathway in Bacillus thuringiensis B1 involves the formation of: nih.gov

2-hydroxyibuprofen

2-(4-hydroxyphenyl)propanoic acid

1,4-hydroquinone

2-hydroxyquinol nih.govnih.gov

In other bacterial strains like Sphingomonas sp. Ibu-2, the degradation proceeds through catechols as key intermediates, which are then cleaved by dioxygenases to break the aromatic ring. nih.gov The table below lists some of the identified biodegradation products of ibuprofen and their properties.

Biodegradation ProductChemical FormulaMolar Mass ( g/mol )Key Properties/Formation PathwayReference
2-hydroxyibuprofenC13H18O3222.28Product of aliphatic monooxygenase activity on the isobutyl chain. mdpi.commdpi.com nih.govyildiz.edu.tr
CarboxyibuprofenC13H16O4236.26Formed by oxidation of a methyl group on the isobutyl chain. yildiz.edu.tr
IbuprofenolC13H20O2208.30Produced by reduction of the carboxylic acid group. nih.gov
2-(4-hydroxyphenyl)propanoic acidC9H10O3166.17Formed after initial hydroxylation and side-chain degradation. nih.govmdpi.com
1,4-hydroquinoneC6H6O2110.11A product of acyl-CoA synthase/thiolase activity and subsequent reactions. nih.gov nih.govmdpi.com
2-hydroxyquinolC6H6O3126.11Formed from the transformation of 1,4-hydroquinone. nih.gov nih.gov

Q & A

Q. What are the key pharmacokinetic differences between ibuprofen sodium and standard ibuprofen acid in oral formulations?

Methodological Answer: Comparative bioavailability studies using randomized crossover trials in healthy volunteers are essential. Blood samples are collected at intervals post-administration, and plasma concentrations are analyzed via liquid chromatography-mass spectrometry (LC-MS). Key metrics include:

  • Tmax (time to maximum concentration): Sodium ibuprofen exhibits significantly faster absorption (median Tmax = 35 minutes vs. 90 minutes for standard ibuprofen acid) due to enhanced solubility .
  • Cmax (peak concentration): Sodium ibuprofen achieves ~30% higher Cmax (41.47 µg/mL vs. 31.88 µg/mL), validated via ANOVA with 90% confidence intervals for bioequivalence ratios (e.g., 118.86–142.32%) .
  • AUC (area under the curve): Similar total absorption confirms bioequivalence within FDA/EMA thresholds (80–125%) .

Q. How should researchers design preclinical studies to assess this compound’s anti-inflammatory efficacy?

Methodological Answer: Use validated animal models (e.g., carrageenan-induced paw edema in rodents) with dose-response curves.

  • Control groups : Include positive controls (e.g., indomethacin) and vehicle controls.
  • Dosing : Adjust based on sodium salt molecular weight (this compound dihydrate = 304.3 g/mol vs. ibuprofen acid = 206.3 g/mol) to ensure equivalent molar doses .
  • Outcome measures : Quantify edema reduction, prostaglandin E2 (PGE2) levels, and histopathological changes .

Q. What ethical and regulatory standards apply to clinical trials involving this compound?

Methodological Answer:

  • Institutional Review Board (IRB) approval : Mandatory for human trials, with explicit informed consent detailing risks (e.g., gastrointestinal effects) .
  • Trial registration : Register protocols on platforms like ClinicalTrials.gov , adhering to CONSORT guidelines for randomized trials .
  • Adverse event reporting : Document and classify events using CTCAE (Common Terminology Criteria for Adverse Events) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound tablet formulations?

Methodological Answer: Employ a 2³ factorial design to evaluate factors like:

  • A : Starch phthalate concentration (5–15% w/w),
  • B : Disintegrant type (croscarmellose sodium vs. crospovidone),
  • C : Compression force (10–20 kN). Use polynomial regression models (e.g., Y=β0+β1A+β2B+β3C+β12AB+β13AC+β23BCY = \beta_0 + \beta_1A + \beta_2B + \beta_3C + \beta_{12}AB + \beta_{13}AC + \beta_{23}BC) to predict responses such as dissolution rate and tablet hardness. Validate via contour plots and desirability functions .

Q. What statistical strategies resolve contradictions in bioavailability studies of this compound?

Methodological Answer:

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity (e.g., differences in fasting vs. fed states) .
  • Sensitivity analysis : Test robustness by excluding outliers or adjusting for covariates (e.g., body mass index).
  • Bayesian approaches : Estimate posterior probabilities of bioequivalence when traditional confidence intervals border thresholds (e.g., 125%) .

Q. How do formulation excipients impact this compound’s stability under accelerated storage conditions?

Methodological Answer: Design stability studies per ICH Q1A guidelines:

  • Conditions : 40°C/75% RH for 6 months.
  • Analytical methods : Monitor degradation products via high-performance liquid chromatography (HPLC) and crystallinity changes via X-ray diffraction (XRD).
  • Excipient screening : Compare stabilizers like mannitol (hygroscopic) vs. microcrystalline cellulose (non-reactive) .

Methodological Frameworks

Which frameworks (e.g., PICO, FINER) are effective for structuring research questions on this compound?

Methodological Answer:

  • PICO :
  • Population : Target demographic (e.g., osteoarthritis patients).
  • Intervention : this compound dose/formulation.
  • Comparison : Standard ibuprofen or NSAID alternatives.
  • Outcome : Pain reduction (VAS scale), gastrointestinal tolerability .
    • FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (mechanistic insights), Novel (e.g., nanoformulations), Ethical, and Relevant (clinical applicability) .

Q. How to critically evaluate conflicting data on this compound’s cardiovascular risks?

Methodological Answer:

  • Confounding adjustment : Use multivariate regression to control for age, comorbidities, and concomitant medications (e.g., anticoagulants) .
  • Cohort studies : Analyze large databases (e.g., FDA Adverse Event Reporting System) for signal detection.
  • Mechanistic studies : Assess COX-2 selectivity and prostaglandin/endothelial interactions in vitro .

Data Presentation Guidelines

ParameterThis compoundStandard Ibuprofen Acid
Tmax (median)35 minutes90 minutes
Cmax (mean ± SD)41.47 ± 5.2 µg/mL31.88 ± 4.1 µg/mL
AUC₀–∞ (µg·h/mL)102.3 ± 12.798.6 ± 11.9
Bioequivalence Ratio130.06%Reference = 100%
Data derived from a crossover study in 22 healthy volunteers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibuprofen sodium
Reactant of Route 2
Ibuprofen sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.